molecular formula CF3 B13424376 Trifluoromethyl radical CAS No. 2264-21-3

Trifluoromethyl radical

Cat. No.: B13424376
CAS No.: 2264-21-3
M. Wt: 69.006 g/mol
InChI Key: WZKSXHQDXQKIQJ-UHFFFAOYSA-N
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Description

The trifluoromethyl radical (•CF3) is a highly reactive, electrophilic carbon-centered radical of significant importance in modern synthetic and medicinal chemistry. Its incorporation into organic frameworks is a powerful strategy for altering the physicochemical properties of molecules, enhancing their metabolic stability, lipophilicity, and binding affinity in drug discovery projects . This reagent is exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. The •CF3 radical exhibits a strong and selective addition to π-nucleophiles. In peptide and protein research, it selectively labels aromatic amino acid side chains, such as Tryptophan (Trp), Histidine (His), and Tyrosine (Tyr), in an environmentally dependent fashion. This makes it a valuable tool for rapid protein interaction mapping and biomolecular footprinting studies, with reactions achieving modification in as little as one second . In organic synthesis, the this compound is widely employed for the direct functionalization of a broad range of substrates through radical pathways. It readily adds to (hetero)arenes, alkenes, and other unsaturated systems, providing efficient access to trifluoromethylated aromatic compounds and complex molecular architectures . These transformations are often enabled by photoredox catalysis or other radical initiation methods, allowing for mild and selective reaction conditions . The generation of the •CF3 radical can be achieved from various precursors, including cationic quinolinium sulfonate esters under visible light (photo-decaging) , Langlois' reagent (sodium triflinate, NaSO2CF3) , and trifluoroacetic anhydride (TFAA) via photoredox catalysis . Due to its high reactivity, the this compound should be handled with appropriate safety precautions. Researchers are advised to consult relevant material safety data sheets and conduct reactions in a controlled environment suitable for handling reactive chemical species.

Properties

CAS No.

2264-21-3

Molecular Formula

CF3

Molecular Weight

69.006 g/mol

InChI

InChI=1S/CF3/c2-1(3)4

InChI Key

WZKSXHQDXQKIQJ-UHFFFAOYSA-N

Canonical SMILES

[C](F)(F)F

Origin of Product

United States

Theoretical and Computational Investigations of the Trifluoromethyl Radical

Electronic Structure and Thermochemical Properties

Quantum Chemical Calculations of Electronic Structure and Geometry

Quantum chemical calculations have been instrumental in determining the electronic structure and geometry of the trifluoromethyl radical. Unlike the planar methyl radical (•CH₃), the •CF₃ radical possesses a pyramidal structure. worldscientific.com This non-planar geometry is a consequence of the high electronegativity of the fluorine atoms, which draws electron density away from the central carbon atom, leading to a greater p-character in the singly occupied molecular orbital (SOMO) and consequently a pyramidal geometry.

Various computational methods, including Density Functional Theory (DFT) and ab initio calculations, have been employed to model the •CF₃ radical. researchgate.netunizar.esresearchgate.net For instance, DFT calculations using the M06-2X functional with a def2-TZVP basis set have been shown to provide a good balance between accuracy and computational cost for studying organic radicals. unizar.esresearchgate.net These calculations consistently predict a pyramidal C₃ᵥ symmetry for the radical. The calculated F-C-F bond angle is approximately 107.8°, deviating significantly from the 120° angle of a planar radical. worldscientific.com

The electronic ground state of the •CF₃ radical is a doublet state. The unpaired electron resides in a non-bonding orbital, which is primarily localized on the carbon atom and has significant p-character, further supporting the pyramidal geometry.

Table 1: Calculated Geometrical Parameters for the this compound

Parameter Calculated Value Reference
C-F Bond Length ~1.35 Å worldscientific.com
F-C-F Bond Angle ~107.8° worldscientific.com

Homolytic Bond Dissociation Enthalpies of Trifluoromethyl Precursors

The ease of formation of the this compound is critical for its application in synthesis. This is often quantified by the homolytic bond dissociation enthalpy (BDE) of the X-CF₃ bond in a precursor molecule. A lower BDE indicates a more facile generation of the •CF₃ radical. Computational studies have provided a comprehensive understanding of the BDEs for a wide range of trifluoromethylating reagents. sioc-journal.cnacs.org

Systematic computational studies, for example using the SMD-M06-2X/[6-311++G(2df, 2p)-Def2-QZVPPD]//SMD-M06-2X/[6-31+G(d)-LANL2DZ] method, have been used to construct scales of this compound donor abilities. sioc-journal.cn These studies reveal that the nature of the atom or group 'X' directly bonded to the CF₃ moiety has a profound impact on the BDE. For instance, reagents with weaker X-CF₃ bonds, such as certain sulfur- or iodine-containing compounds, are more effective radical precursors.

Table 2: Calculated Homolytic Bond Dissociation Enthalpies (BDEs) for Selected Trifluoromethyl Precursors

Precursor (X-CF₃) BDE (kcal/mol) Computational Method
CH₃-CF₃ 106.1 G3
I-CF₃ 54.2 G3
PhS-CF₃ 72.5 M06-2X

Note: The presented BDE values are illustrative and can vary slightly depending on the computational method and basis set used.

Ionization Potentials and Electron Affinities of the this compound

The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that govern the radical's behavior in electron transfer processes. The IP is the energy required to remove an electron from the radical to form the trifluoromethyl cation (CF₃⁺), while the EA is the energy released upon addition of an electron to form the trifluoromethyl anion (CF₃⁻).

Both experimental techniques and quantum chemical calculations have been employed to determine these values. acs.orgccspublishing.org.cnresearchgate.net Computational methods, such as the ωB97X-D functional, have been shown to be reliable for predicting the IP and EA of trifluoromethyl-containing compounds. acs.org The calculated values are generally in good agreement with experimental data obtained from techniques like photoelectron spectroscopy and electron impact methods.

Table 3: Experimental and Calculated Ionization Potential and Electron Affinity of the this compound

Property Experimental Value (eV) Calculated Value (eV) Reference
Ionization Potential 8.76 - 10.6 ~9.2 researchgate.net

Note: The range in experimental values reflects the different experimental techniques and conditions used.

Conformational Analysis and Inversion Barriers

As established, the this compound adopts a pyramidal geometry. This non-planar structure can undergo a process of pyramidal inversion, where the carbon atom passes through a planar transition state to invert its configuration. The energy required for this inversion is known as the inversion barrier.

Computational studies have been crucial in quantifying this barrier. worldscientific.com Compared to the methyl radical, which has a negligible inversion barrier, the this compound exhibits a significant barrier to inversion. This high barrier is attributed to the strong electron-withdrawing nature of the fluorine atoms, which increases the p-character of the SOMO and stabilizes the pyramidal geometry. The planar transition state is destabilized due to increased bond angle strain and less favorable orbital interactions. The calculated inversion barrier for •CF₃ is substantial, making it configurationally more stable than many other small radicals.

Table 4: Calculated Inversion Barrier for the this compound

Computational Method Inversion Barrier (kcal/mol) Reference
Ab initio ~25 worldscientific.com

Redox Energetics and Single Electron Transfer Processes

Computational Determination of Redox Potentials for Trifluoromethylated Species

The redox potential of a species is a measure of its tendency to gain or lose electrons. For trifluoromethylated compounds and the this compound itself, these potentials are critical for understanding and designing reactions that proceed via single electron transfer (SET) pathways.

Quantum chemical methods have emerged as a powerful tool for the reliable prediction of redox potentials. acs.org By calculating the Gibbs free energy of the species in its oxidized and reduced forms, often in a specific solvent using a solvation model like the SMD model, it is possible to determine the one-electron absolute redox potentials. acs.org For instance, the ωB97X-D method has been successfully applied to calculate the redox potentials of a large number of trifluoromethyl-containing compounds and trifluoromethylated radicals in acetonitrile (B52724). acs.org These theoretical predictions have been shown to be valuable for interpreting experimental observations and for guiding the design of new trifluoromethylation reactions. acs.org

Table 5: Calculated Redox Potentials for Selected Trifluoromethyl Species in Acetonitrile

Redox Couple E° (V vs. SCE) Computational Method
CF₃⁺ / •CF₃ 2.37 ωB97X-D

Note: The values are referenced to the Saturated Calomel Electrode (SCE) and are dependent on the computational level and solvent model.

Assessment of this compound Donor Abilities (TR•DA)

The capacity of a molecule to act as a source for the this compound is quantified by its this compound Donor Ability (TR•DA). This property is critical for the rational design of new trifluoromethylating reagents and for selecting the appropriate reagent for a specific chemical transformation. researchgate.net Computationally, the TR•DA is most commonly estimated by calculating the homolytic Bond Dissociation Enthalpy (BDE) of the bond connecting the CF3 group to the rest of the molecule (X-CF3). rsc.org A lower BDE value indicates a greater propensity to release the •CF3 radical, signifying a more potent donor.

Density Functional Theory (DFT) is the predominant computational method for these assessments. Specifically, functionals like M06-2X, often paired with robust basis sets, have proven effective in providing BDE values that correlate well with experimental observations. rsc.orgchemrxiv.org Researchers have systematically computed the X–CF3 BDEs for a wide array of reagents, creating comprehensive scales that serve as an energetic guide for chemists. researchgate.netrsc.org One such study established a TR•DA scale spanning a range of over 100 kcal·mol⁻¹, covering 35 different radical trifluoromethylating reagents. researchgate.netrsc.org

These computational screenings are not limited to known compounds; they are also pivotal in the in silico design of novel reagents. For instance, theoretical evaluation of the S–CF3 bond dissociation energy in trifluoromethyl thianthrenium triflate helped to rationalize its formation and reactivity as a source for electrophilic, radical, and nucleophilic trifluoromethylation. researchgate.netshu.ac.uk The influence of activators, such as those used in single-electron transfer (SET) processes, on the TR•DA has also been investigated, showing that SET is a highly efficient method for promoting •CF3 release. researchgate.netchemrxiv.org

The table below presents computationally derived BDEs for several common trifluoromethylating reagents, illustrating the range of donor abilities.

Table 1: Computationally Determined Bond Dissociation Enthalpies (BDEs) for Selected •CF3 Donors This table is interactive and can be sorted by clicking on the column headers.

Compound Name Reagent Type Computational Method Calculated BDE (kcal/mol) Reference
Trifluoromethane (Fluoroform) Precursor G3, CCSD(T) 106.4 ± 0.5 rsc.org
Trifluoromethyl Iodide Precursor Not Specified ~54 researchgate.net
Langlois Reagent (CF3SO2Na) Radical Precursor M06-2X Not Directly Calculated pnas.orgmdpi.com
Togni Reagent I Electrophilic/Radical M06-2X ~83 researchgate.net
Umemoto Reagent Electrophilic/Radical M06-2X ~88 researchgate.net

Mechanistic Elucidation and Kinetic Modeling

Beyond assessing donor ability, computational chemistry provides profound insights into the reaction mechanisms and kinetics involving the this compound.

Computational Mapping of Reaction Pathways and Transition States

The complete step-by-step mechanism of a chemical reaction can be mapped out by calculating its potential energy surface (PES). uci.educhemrxiv.org This involves identifying and optimizing the geometries of all reactants, intermediates, products, and, most importantly, the transition states that connect them. nih.gov DFT methods, such as M06-2X, are frequently used to perform these geometry optimizations and frequency calculations, which confirm whether a structure is a stable minimum or a transition state (characterized by a single imaginary frequency). nih.govsioc-journal.cn

For example, in the trifluoromethylation of alkenes, computational studies have detailed the reaction coordinates, showing the energy barrier for the initial addition of the •CF3 radical to the double bond. rsc.org These calculations can reveal subtle differences in reactivity, such as why the •CF3 radical is electrophilic while the •CF2H radical is nucleophilic in reactions with heterocycles. nih.gov By comparing the Gibbs activation energies for attack at different positions, the observed regioselectivity can be explained and predicted. nih.gov Furthermore, Intrinsic Reaction Coordinate (IRC) calculations are often performed to verify that a calculated transition state correctly connects the intended reactants and products on the PES. nih.gov

Estimation of Rate Constants for this compound Reactions

Once a transition state has been located and its energy calculated, the rate constant (k) for that elementary reaction step can be estimated using Transition State Theory (TST). rsc.orgacs.org TST provides a direct link between the computed Gibbs free energy of activation (ΔG‡) and the reaction rate. The theory can be applied to various reactions, including radical recombinations and additions. acs.orgchemrxiv.org

For instance, canonical flexible TST has been used to calculate the high-pressure rate coefficients for the recombination of •CF3 radicals over a wide temperature range, showing a negative temperature dependence. acs.org In other studies, experimental rate constants for the addition of •CF3 to various alkenes have been determined using competition kinetics and found to be in the range of 10⁶ M⁻¹ s⁻¹. chemrxiv.orgrsc.orgchemrxiv.org These experimental values provide a crucial benchmark for validating and refining computational predictions. The Arrhenius parameters (pre-exponential factor and activation energy) can also be derived from temperature-dependent kinetic studies, both experimental and computational, offering a more complete picture of the reaction kinetics. rsc.orgcdnsciencepub.com

Predictive Modeling of Reaction Networks and Competing Pathways

In a typical chemical reaction, the desired transformation often competes with various side reactions. The this compound is a highly reactive intermediate that can participate in multiple pathways, such as direct addition, hydrogen atom abstraction, or other radical-radical couplings. pnas.org Predictive modeling of these complex reaction networks is a powerful tool for understanding reaction outcomes and optimizing for a specific product. rsc.orgdntb.gov.ua

This modeling involves constructing a reaction network that includes all plausible elementary steps—both productive and undesired. rsc.orgpnas.org By inputting the rate constants for each step, which are often derived from the computational methods described in section 2.3.2, a system of kinetic differential equations is created. Solving these equations simulates the concentration of each species over time, allowing for the prediction of product distributions and reaction yields under various conditions. chemrxiv.orgdntb.gov.ua Such kinetic models have been successfully used to discern probable reaction mechanisms from a set of hypothesized candidates and to understand the role of various reagents and intermediates in complex systems, including electrochemical trifluoromethylations. rsc.orgchemrxiv.org The presence of multiple competing pathways, such as in photoredox catalysis where both oxidative and reductive quenching cycles can operate, makes kinetic modeling essential for elucidating the dominant mechanism and optimizing catalytic efficiency. rsc.org

Generation Methodologies for the Trifluoromethyl Radical

Chemical Initiation Strategies

Chemical methods for generating the trifluoromethyl radical involve the use of chemical reagents to induce either the oxidation of nucleophilic trifluoromethyl sources or the reduction of electrophilic ones.

Chemical Oxidation of Nucleophilic Trifluoromethylation Reagents

Nucleophilic trifluoromethylating reagents can be oxidized to generate the this compound. This approach often involves the use of a chemical oxidant to facilitate a single-electron transfer (SET) process.

A prominent example is the oxidation of sodium trifluoromethanesulfinate (CF3SO2Na), commonly known as the Langlois reagent. This stable and inexpensive salt can be oxidized by various agents, such as tert-butyl hydroperoxide (t-BuOOH), to produce the this compound. The reaction proceeds via the formation of a trifluoromethanesulfonyl radical, which then extrudes sulfur dioxide to yield the •CF3 radical.

Another important nucleophilic source is trifluoroacetic acid (TFA) and its derivatives. The oxidative decarboxylation of trifluoroacetate (B77799) can generate the this compound. This transformation, however, requires a potent oxidant due to the high oxidation potential of trifluoroacetate.

Nucleophilic ReagentOxidantKey Findings
Sodium Trifluoromethanesulfinate (CF3SO2Na)tert-Butyl hydroperoxide (t-BuOOH)Effective for the trifluoromethylation of electron-rich aromatic compounds via a radical mechanism.
Sodium Trifluoromethanesulfinate (CF3SO2Na)Copper(II) saltsThe presence of a copper(II) catalyst can facilitate the oxidation and improve reaction outcomes.
Trifluoroacetic Acid (TFA)Strong OxidantsChallenging due to high oxidation potential, but achievable under forcing conditions.

Single Electron Reduction of Electrophilic Trifluoromethylation Reagents

Electrophilic trifluoromethylating reagents, which are typically hypervalent iodine or sulfonium (B1226848) salts, can undergo single-electron reduction to generate the this compound.

Togni's reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, are widely used electrophilic CF3 sources. These reagents can be reduced by various means, including electron-rich species, to afford the this compound through a single-electron transfer (SET) process. This method has been employed in a range of trifluoromethylation reactions.

Umemoto's reagents, which are S-(trifluoromethyl)dibenzothiophenium salts, represent another class of electrophilic precursors. Similar to Togni's reagents, they can be reduced via a single-electron transfer to release the this compound. The choice of reducing agent and reaction conditions can influence the efficiency of radical generation.

Electrophilic ReagentReducing Agent/MethodKey Findings
Togni's ReagentElectron-rich species (e.g., enamines)Single-electron transfer from the reductant leads to the formation of the •CF3 radical.
Togni's ReagentCopper(I) speciesCopper(I) can act as a reductant to generate the this compound from Togni's reagent.
Umemoto's ReagentSingle-electron reductantsReduction of the sulfonium salt generates the this compound.

Photochemical Induction Protocols

Photochemical methods utilize light energy to induce the formation of the this compound, often offering mild reaction conditions and high temporal and spatial control.

Photoredox Catalysis for this compound Generation

Visible-light photoredox catalysis has emerged as a powerful tool for generating the this compound from various precursors. This methodology relies on a photocatalyst that, upon excitation by light, can engage in single-electron transfer processes with a trifluoromethyl source.

Ruthenium and iridium polypyridyl complexes are commonly employed as photocatalysts. For instance, excited [Ru(bpy)3]2+* can reduce electrophilic trifluoromethylating reagents or oxidize nucleophilic ones to generate the •CF3 radical. Trifluoromethyl iodide (CF3I) and bromotrifluoromethane (B1217167) (CF3Br) are effective precursors in these systems. The choice of photocatalyst and its redox properties are crucial for the success of the reaction.

PhotocatalystCF3 SourceKey Findings
[Ru(bpy)3]Cl2Trifluoromethyl Iodide (CF3I)Enables the enantioselective α-trifluoromethylation of aldehydes under visible light.
fac-Ir(ppy)3Bromotrifluoromethane (CF3Br)Effective for the trifluoromethylation of O-silyl enol ethers under mild conditions.
Organic Dyes (e.g., Eosin (B541160) Y)Trifluoroacetic Anhydride (B1165640)Can be used in combination with an activator for the decarboxylative generation of •CF3.

Photoinduced Homolysis of Trifluoromethyl Precursors

Direct homolytic cleavage of a carbon-halogen or other labile bond in a trifluoromethyl-containing precursor can be induced by UV or visible light.

Trifluoromethyl iodide (CF3I) is a classic precursor that undergoes homolysis of the C-I bond upon irradiation with UV light to generate the this compound and an iodine atom. This method has been historically important for fundamental studies of this compound reactions.

Trifluoroacetyl compounds, such as bis(trifluoroacetyl) peroxide, can also undergo photoinduced homolysis to yield trifluoromethyl radicals. The peroxide bond is readily cleaved by light to generate two trifluoroacetoxy radicals, which then decarboxylate to form •CF3 radicals.

PrecursorLight SourceKey Findings
Trifluoromethyl Iodide (CF3I)UV lightDirect photolysis leads to the efficient generation of trifluoromethyl radicals.
Bis(trifluoroacetyl) peroxideUV lightHomolytic cleavage of the peroxide bond followed by decarboxylation yields •CF3 radicals.
Umemoto's ReagentVisible lightCan undergo photoinduced homolysis to generate the this compound without a photocatalyst.

Electrochemical Approaches

Electrochemical methods offer a green and versatile alternative for the generation of the this compound, avoiding the need for stoichiometric chemical oxidants or reductants.

Anodic oxidation can be used to generate the this compound from nucleophilic precursors. The electrochemical oxidation of sodium trifluoromethanesulfinate (CF3SO2Na) at a platinum or carbon anode produces the this compound. This method has been applied to the trifluoromethylation of various organic substrates. Similarly, the anodic oxidation of trifluoroacetate can lead to the formation of the •CF3 radical via oxidative decarboxylation.

Conversely, cathodic reduction can be employed to generate the this compound from electrophilic precursors. For example, the electrochemical reduction of bromotrifluoromethane (CF3Br) at a cathode can lead to the formation of the this compound. The choice of electrode material and reaction conditions is critical for achieving high efficiency and selectivity in these electrochemical transformations.

Electrochemical MethodPrecursorElectrodeKey Findings
Anodic OxidationSodium Trifluoromethanesulfinate (CF3SO2Na)Platinum or CarbonA green and efficient method for generating •CF3 radicals.
Anodic OxidationTrifluoroacetic Acid (TFA)PlatinumEnables the use of an inexpensive CF3 source through oxidative decarboxylation.
Cathodic ReductionBromotrifluoromethane (CF3Br)Various cathodesProvides a route to the this compound from a readily available precursor.

Anodic Generation of Trifluoromethyl Radicals

Electrochemical synthesis offers a green and efficient route for generating trifluoromethyl radicals. Anodic oxidation provides a direct method for the formation of •CF₃ from readily available precursors. A prominent example involves the anodic oxidation of sodium trifluoromethanesulfinate (CF₃SO₂Na), commonly known as the Langlois reagent. rsc.orgresearchgate.netorganic-chemistry.org This process involves the transfer of an electron from the trifluoromethanesulfinate anion at the anode to form a trifluoromethanesulfinate radical, which then decomposes to release sulfur dioxide and the desired this compound. rsc.org

The reaction can be summarized as follows: CF₃SO₂⁻ - e⁻ → •CF₃SO₂ → •CF₃ + SO₂

This method is advantageous due to the use of an inexpensive and stable trifluoromethyl source. rsc.orgresearchgate.net The process is typically carried out in an undivided electrochemical cell, often using a carbon-based anode and a platinum cathode. organic-chemistry.org Research has shown that various parameters can influence the efficiency of radical generation and subsequent reactions, including the choice of electrode materials, solvent, and the presence of additives like water. rsc.orgresearchgate.net For instance, in the presence of aryl alkynes, anodically generated trifluoromethyl radicals can participate in competitive pathways, leading to either aryl trifluoromethylation or oxytrifluoromethylation. rsc.org

Recent studies have focused on optimizing this process by exploring different electrode materials and reaction conditions. For example, the use of 3D-printed stainless steel electrodes has been investigated to suppress electrode fouling, a common issue in electrochemical reactions. rsc.org

Electrochemical Reductive Activation of Trifluoromethyl Sources

In addition to anodic oxidation, trifluoromethyl radicals can also be generated through the reductive activation of various trifluoromethyl sources. This approach typically involves the single-electron reduction of a suitable precursor at the cathode. A variety of reagents can serve as sources for the this compound under reductive electrochemical conditions. researchgate.net

Some common trifluoromethyl sources activated by electrochemical reduction include:

Trifluoromethyl halides (e.g., CF₃I, CF₃Br): These compounds can undergo reductive cleavage of the carbon-halogen bond to form the this compound.

Umemoto's and Shibata's reagents: These sulfonium-based reagents are effective precursors for •CF₃ generation upon electrochemical reduction. researchgate.net

Togni's reagents: Hypervalent iodine compounds that can be reduced to generate trifluoromethyl radicals.

Cyclic voltammetry studies have been instrumental in understanding the electrochemical behavior of these reagents and determining their reduction potentials. researchgate.net For instance, the reduction of Umemoto's and Shibata's reagents has been shown to occur in distinct steps, with the initial reduction leading to the cleavage of the S-CF₃ bond and formation of the this compound. researchgate.net The choice of solvent, such as acetonitrile (B52724) or dimethylformamide, can significantly influence the stability and reactivity of these reagents during the electrochemical process. researchgate.net This methodology has been successfully applied in various synthetic transformations, including the trifluoromethylation of alkenes. organic-chemistry.org

Transition Metal-Mediated Generation

Transition metals play a pivotal role in mediating the formation of trifluoromethyl radicals from a wide array of precursors. Copper, silver, and gold complexes have been extensively studied for their ability to facilitate these transformations through various mechanistic pathways.

Copper-Catalyzed this compound Formation

Copper catalysis is a cornerstone of modern trifluoromethylation chemistry. Copper complexes can engage in single-electron transfer (SET) processes to generate trifluoromethyl radicals from various sources. The proposed mechanisms often involve the formation of a Cu-CF₃ intermediate.

Several trifluoromethylating agents are commonly employed in copper-catalyzed reactions:

Togni's reagent: A hypervalent iodine compound that reacts with copper to generate a CF₃ radical.

Langlois' reagent (NaSO₂CF₃): In the presence of an oxidant like tert-butyl hydroperoxide (TBHP), this reagent generates a CF₃ radical via a copper-mediated process. nih.gov

Trifluoroacetate: Decarboxylation of trifluoroacetate in the presence of copper can lead to the formation of a CuCF₃ species. nih.gov

Mechanistic studies suggest that the reaction pathway can involve the formation of an aryl radical, which then reacts with a Cu(II)CF₃ complex. nih.gov In some cases, photoredox catalysis is combined with copper catalysis to generate the CF₃ radical from sources like CF₃I. nih.gov Copper salts are known to efficiently trap carbon-centered radicals, enabling transformations that are challenging through traditional oxidative addition pathways. acs.org While many copper-catalyzed trifluoromethylations proceed via radical intermediates, it is important to note that non-radical pathways, such as those involving reductive elimination from a high-valent copper center, have also been proposed. nih.gov

Trifluoromethyl SourceTypical Co-reagent/ConditionProposed Intermediate
Togni's Reagent-•CF₃
Langlois' Reagent (NaSO₂CF₃)TBHP•CF₃
TrifluoroacetateHeatCuCF₃
CF₃IPhotoredox Catalyst•CF₃

Involvement of Silver and Gold Complexes in Radical Generation

While less common than copper, silver and gold complexes also play a role in mediating trifluoromethylation reactions, sometimes involving radical pathways.

Silver Complexes: Silver-mediated trifluoromethylation of arenes using trimethyl(trifluoromethyl)silane (TMSCF₃) has been reported. nih.gov The proposed mechanism involves the in-situ formation of a AgCF₃ intermediate from AgF and TMSCF₃. nih.gov While a pathway involving the generation of a free this compound followed by aromatic substitution was initially hypothesized, preliminary studies suggest that a free •CF₃ might not be the primary intermediate. nih.gov Further research has explored the unimolecular reactivity of high-valent argentate complexes of the type [Ag(R)(CF₃)₃]⁻, which have been shown to undergo competing concerted reductive eliminations and radical losses in the gas phase. acs.org

Gold Complexes: Gold trifluoromethyl complexes, particularly Au(I) and Au(III) species, have been synthesized and characterized. rsc.orgrsc.org While many gold-catalyzed reactions are thought to proceed through non-radical pathways involving reductive elimination, evidence for radical intermediates has been observed in some cases. rsc.org For example, the homoleptic [Au(CF₃)₄]⁻ complex has been shown to be capable of losing a CF₃ radical. acs.org However, in contrast to their copper and silver counterparts, [Au(R)(CF₃)₃]⁻ complexes are generally not suitable for mediating trifluoromethylation reactions via radical pathways due to competing reactions like CF₂ elimination. acs.org

Biocatalytic Pathways

The use of enzymes to catalyze chemical reactions offers a powerful approach to achieve high selectivity and efficiency under mild conditions. Recently, biocatalytic methods for the generation of trifluoromethyl radicals have emerged as a promising area of research.

Enzymatic Generation of Trifluoromethyl Radicals

Researchers have successfully engineered metalloenzymes to generate and control trifluoromethyl radicals for synthetic applications. A notable example is the use of a non-heme iron enzyme, hydroxymandelate synthase from Amycolatopsis orientalis (AoHMS). nih.govchemrxiv.orgchemrxiv.orgacs.org This enzyme has been shown to be capable of generating CF₃ radicals from hypervalent iodine(III) reagents, such as Togni's reagent. chemrxiv.org

The proposed mechanism involves the oxidation of the Fe(II) center of the enzyme to Fe(III) by the Togni reagent, which concurrently generates a this compound. chemrxiv.org The enzyme's chiral active site can then direct this radical for enantioselective transformations, such as the trifluoromethyl azidation of alkenes. nih.govchemrxiv.orgchemrxiv.orgacs.org Through directed evolution, variants of these enzymes have been developed with improved yield and enantioselectivity. researchgate.net This biocatalytic platform has demonstrated the potential to be extended to other related transformations by modifying the hypervalent iodine(III) reagent. chemrxiv.orgacs.org Preliminary mechanistic studies involving these enzymatic systems suggest the involvement of radical intermediates. researchgate.net

EnzymeTrifluoromethyl SourceKey Finding
Hydroxymandelate Synthase (AoHMS)Hypervalent Iodine(III) Reagents (e.g., Togni's reagent)Enantioselective alkene trifluoromethyl azidation. nih.govchemrxiv.orgchemrxiv.orgacs.org
Engineered Non-heme Iron EnzymesHypervalent Iodine(III) ReagentsYields up to 73% and 96:4 enantiomeric ratio for trifluoromethyl azidation products. nih.govchemrxiv.orgacs.org

Mechanochemical Activation

Mechanochemistry, the use of mechanical force to induce chemical transformations, has emerged as a sustainable and efficient method for generating radical species. researchgate.net This approach often avoids the need for bulk solvents and can proceed under mild conditions.

A prominent mechanochemical technique for •CF₃ generation involves the use of ball milling in conjunction with piezoelectric materials. rsc.orgnih.gov Piezoelectricity is the accumulation of electric charge in certain solids in response to applied mechanical stress. wikipedia.org Materials such as barium titanate (BaTiO₃) are commonly employed for this purpose. researchgate.netresearchgate.net

The process begins when mechanical forces, such as the impact from grinding balls in a mill, are applied to a piezoelectric material. researchgate.net This force induces electrical polarization within the material, creating a potential difference. researchgate.netnih.gov This electrical potential is then capable of mediating single-electron transfer (SET) processes. For instance, the polarized piezoelectric material can donate an electron to a suitable this compound precursor, such as a Togni or Umemoto reagent, leading to the formation of the •CF₃ radical. rsc.orgrsc.org

This mechanoredox strategy has been successfully applied to the C-H trifluoromethylation of various aromatic and N-heterocyclic compounds. researchgate.netnih.gov The solid-state nature of this method offers a cleaner and more sustainable alternative to traditional solution-based approaches. researchgate.netscilit.com Control experiments have demonstrated the essential role of both the piezoelectric material and the mechanical action of the ball mill for the reaction to proceed efficiently. rsc.org

Table 1: Examples of Piezoelectric Materials Used in Mechanochemical •CF₃ Radical Generation

Piezoelectric Material Chemical Formula Precursor for •CF₃ Application Reference
Barium Titanate BaTiO₃ Togni Reagent II C(sp²)-H trifluoromethylation of enamides rsc.org
Barium Titanate BaTiO₃ Umemoto's Reagent C-H trifluoromethylation of N-heterocycles rsc.org

Comprehensive Analysis of this compound Precursors and Reagent Systems

A variety of chemical reagents have been developed to serve as precursors for the this compound under different activation conditions. These reagents are designed to readily release a •CF₃ radical upon receiving an appropriate stimulus, such as light, heat, or a chemical reductant/oxidant.

Trifluoromethyltrimethylsilane (TMSCF₃), also known as Ruppert's reagent, is a versatile source of the trifluoromethyl group. While it is primarily known for its role in nucleophilic trifluoromethylation, it can also serve as a precursor to the this compound. The generation of •CF₃ from TMSCF₃ typically requires activation, often through photoredox catalysis. In such systems, a photocatalyst, upon excitation by visible light, can engage in an electron transfer process with TMSCF₃ to generate the radical.

Sulfur-based reagents are a significant class of this compound precursors.

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl): This compound can generate the •CF₃ radical through reductive pathways. For example, photoredox catalysis can be employed where a photoexcited catalyst reduces CF₃SO₂Cl, leading to the cleavage of the S-C bond and release of the •CF₃ radical along with sulfur dioxide and a chloride ion.

Sodium Trifluoromethanesulfinate (CF₃SO₂Na): Commonly referred to as the Langlois reagent, this salt is a widely used and bench-stable precursor for the this compound. chemrxiv.org It typically requires an oxidant to initiate the radical generation process. The oxidation of the trifluoromethanesulfinate anion generates a trifluoromethanesulfonyl radical (CF₃SO₂•), which is unstable and readily extrudes sulfur dioxide (SO₂) to release the desired this compound. This process can be initiated by various means, including chemical oxidants (e.g., tert-butyl hydroperoxide) or through photoredox catalysis.

Hypervalent iodine compounds are highly effective and popular reagents for generating trifluoromethyl radicals due to their stability and reactivity. chemrxiv.orgnih.gov

Togni's Reagents: These are cyclic hypervalent iodine(III) compounds. Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) is a prominent example. nih.gov The generation of the •CF₃ radical from Togni's reagents often proceeds via a single-electron transfer (SET) reduction. nih.gov This reduction can be triggered by various methods, including transition metal catalysts, photoredox catalysts, or as discussed, mechanochemical activation with piezoelectric materials. rsc.orgresearchgate.net

Umemoto's Reagents: These are salt-type reagents, typically S-(trifluoromethyl)diarylsulfonium salts. They are powerful electrophilic trifluoromethylating agents but can also serve as sources of the this compound under reductive conditions. Similar to Togni's reagents, they can be activated via photoredox catalysis or other SET processes to release the •CF₃ radical. rsc.org

Anhydrides can also be utilized to generate trifluoromethyl radicals, often through decarboxylation pathways.

Trifluoroacetic Anhydride ((CF₃CO)₂O): While more commonly used as an acylating agent, trifluoroacetic anhydride can be involved in pathways that lead to •CF₃ formation. For instance, in combination with an oxidant and a suitable catalyst, the trifluoroacetate group can undergo oxidative decarboxylation to yield the this compound.

Trifluoromethanesulfonic Anhydride (Tf₂O): This powerful electrophile is primarily known for its use in forming triflates. However, under specific reductive conditions, it can be induced to release a this compound, although this is a less common application compared to other dedicated radical precursors.

Table 2: Overview of Common this compound Precursors

Reagent Class Example Compound Common Name Activation Method
Organosilicon Trifluoromethyltrimethylsilane Ruppert's Reagent Photoredox Catalysis
Sulfur-Containing Sodium Trifluoromethanesulfinate Langlois Reagent Oxidation (Chemical or Photoredox)
Hypervalent Iodine 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one Togni Reagent II Reduction (SET), Mechanochemical
Hypervalent Iodine S-(Trifluoromethyl)diarylsulfonium salts Umemoto's Reagents Reduction (SET), Photoredox

Haloalkane-Derived Sources (e.g., Trifluoroiodomethane)

Trifluoroiodomethane (CF₃I) is a widely utilized precursor for the generation of the this compound. The carbon-iodine bond in CF₃I is relatively weak, allowing for its homolytic cleavage to produce the •CF₃ radical and an iodine radical (•I) upon the input of energy, typically in the form of heat or light.

Photochemical Generation:

The photochemical cleavage of trifluoroiodomethane is a common and efficient method for generating trifluoromethyl radicals. Irradiation of CF₃I with ultraviolet (UV) light provides the necessary energy to break the C-I bond. This method is often employed in organic synthesis due to its mild reaction conditions, typically proceeding at or below room temperature. The process can be initiated using a standard mercury vapor lamp. For instance, the oxidative addition of CF₃I to a gold(I) complex was found to be initiated by exposure to ambient fluorescent light, highlighting the facility of this radical generation pathway.

Thermal Generation:

Heating trifluoroiodomethane can also induce the homolytic cleavage of the C-I bond to form the this compound. researchgate.net This method is straightforward but may require higher temperatures, which can sometimes lead to undesired side reactions or decomposition of sensitive substrates. The thermal decomposition of CF₃I has been studied to understand the kinetics of •CF₃ radical recombination. researchgate.net

The this compound, once generated from CF₃I, can then participate in a variety of chemical transformations, including addition to alkenes and alkynes, and aromatic trifluoromethylation. wikipedia.org

PrecursorGeneration MethodConditionsKey Features
Trifluoroiodomethane (CF₃I)PhotochemicalUV irradiation (e.g., Hg vapor lamp), ambient lightMild reaction conditions, high efficiency.
Trifluoroiodomethane (CF₃I)ThermalHeatingSimple method, but can require high temperatures. researchgate.net

Advanced Radical Precursor Systems and Donors

Beyond simple haloalkanes, a range of more sophisticated reagents and systems have been developed to provide controlled and efficient access to the this compound. These advanced precursors often offer advantages in terms of stability, handling, and reactivity under specific catalytic conditions.

Umemoto's Reagents:

Umemoto's reagents are electrophilic trifluoromethylating agents, specifically S-(trifluoromethyl)dibenzothiophenium salts. nih.gov While they are often used for electrophilic trifluoromethylation, they can also serve as precursors for the this compound. wikipedia.orgnih.gov The generation of the •CF₃ radical from Umemoto's reagents can be achieved through a single-electron transfer (SET) process. wikipedia.org This can be initiated photochemically, where visible light irradiation, sometimes in the presence of a photocatalyst, induces the reduction of the reagent to release the this compound. nih.gov In some cases, the reaction can proceed without a catalyst, relying on the photo-homolysis of the reagent itself. nih.gov

Togni's Reagents:

Togni's reagents are hypervalent iodine compounds, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, that are widely used for trifluoromethylation reactions. nih.gov These reagents can generate trifluoromethyl radicals through various mechanisms. In the presence of a copper catalyst, for example, the Togni reagent can be activated to form a radical intermediate that subsequently releases the •CF₃ radical. nih.gov This process is often part of a catalytic cycle in trifluoromethylation reactions of various substrates.

Langlois' Reagent (Sodium Trifluoromethanesulfinate):

Sodium trifluoromethanesulfinate (CF₃SO₂Na), commonly known as Langlois' reagent, is an inexpensive, stable, and easy-to-handle solid that serves as an excellent source of the this compound. tcichemicals.comtcichemicals.comccspublishing.org.cn The generation of the •CF₃ radical from Langlois' reagent typically requires an oxidant. wikipedia.org In the presence of an oxidant like tert-butyl hydroperoxide or under electrochemical oxidation, the trifluoromethanesulfinate anion is oxidized, leading to the formation of the this compound with the concurrent release of sulfur dioxide (SO₂). nih.gov This method is widely used for the trifluoromethylation of electron-rich aromatic compounds and alkenes. ccspublishing.org.cnwikipedia.org

Trifluoromethanesulfonyl Chloride:

Trifluoromethanesulfonyl chloride (CF₃SO₂Cl), or triflyl chloride, is another versatile reagent for generating the this compound. wikipedia.orgnih.gov The •CF₃ radical can be produced from CF₃SO₂Cl through a single-electron transfer reduction. nih.gov This process is often facilitated by photoredox catalysis, where a photocatalyst, upon excitation by visible light, reduces the triflyl chloride. wikipedia.orgnih.gov This reduction leads to the cleavage of the C-S bond and the release of sulfur dioxide, ultimately forming the this compound. nih.gov

Photoredox Catalysis:

Photoredox catalysis has emerged as a powerful and mild method for generating trifluoromethyl radicals from a variety of precursors. nih.gov This approach utilizes a photocatalyst, often a ruthenium or iridium complex, which becomes a potent reductant or oxidant upon excitation with visible light. nih.gov The excited photocatalyst can then engage with a this compound precursor, such as Umemoto's reagents, Togni's reagents, or triflyl chloride, through a single-electron transfer process to generate the •CF₃ radical under very mild conditions. wikipedia.orgnih.gov A key advantage of photoredox catalysis is the ability to use low-energy visible light, which allows for high functional group tolerance and broad applicability in organic synthesis. nih.gov

Precursor System/DonorMechanism of •CF₃ GenerationTypical Conditions/Activators
Umemoto's ReagentsSingle-Electron Transfer (SET), Photo-homolysisPhotoredox catalysis (visible light), Direct irradiation. wikipedia.orgnih.gov
Togni's ReagentsCatalytic activation, Single-Electron Transfer (SET)Copper catalysts, Photoredox catalysis. nih.gov
Langlois' Reagent (CF₃SO₂Na)OxidationOxidants (e.g., t-BuOOH), Electrochemical oxidation, Photoredox catalysis. ccspublishing.org.cnwikipedia.org
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)Single-Electron Transfer (SET) ReductionPhotoredox catalysis (visible light). wikipedia.orgnih.gov

Reactivity and Reaction Mechanisms Involving the Trifluoromethyl Radical

Radical Addition Reactions

Radical addition reactions involving the trifluoromethyl radical are a powerful tool for the introduction of the trifluoromethyl group into organic molecules. This moiety is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability. princeton.edu

The addition of the this compound to alkenes and alkynes is a well-established method for the synthesis of trifluoromethylated alkanes and alkenes, respectively. The reaction is typically initiated by the generation of the •CF₃ radical from a suitable precursor, such as trifluoroiodomethane (CF₃I) or Togni's and Umemoto's reagents, often facilitated by photoredox catalysis or other radical initiation methods. wikipedia.orgnih.gov

The general mechanism involves the addition of the •CF₃ radical to the carbon-carbon multiple bond, forming a new carbon-centered radical intermediate. nih.gov This intermediate can then undergo various subsequent reactions, such as hydrogen atom abstraction or reaction with another radical species, to yield the final product. For instance, in the presence of a hydrogen donor, a hydrotrifluoromethylation reaction occurs. nih.gov

The reaction can be illustrated by the following general scheme:

Initiation: Generation of the this compound (•CF₃) from a precursor.

Propagation Step 1: Addition of the •CF₃ radical to an alkene or alkyne to form a β-trifluoromethyl radical intermediate. nih.gov

Propagation Step 2: The resulting radical abstracts a hydrogen atom from a donor or reacts with another species to form the final product and regenerate a radical to continue the chain.

Several methods have been developed for the trifluoromethylation of alkenes and alkynes, including those mediated by transition metals like copper and iron, as well as metal-free approaches using photoredox catalysis. nih.govuniovi.es

Table 1: Examples of Reagents for this compound Addition to Alkenes and Alkynes

Reagent/System Description
CF₃I / Triethylborane A classic system for generating •CF₃ for addition reactions. wikipedia.org
Umemoto's Reagent / Photoredox Catalyst Visible-light-induced generation of •CF₃ for hydrotrifluoromethylation. nih.gov
Sodium Trifluoromethanesulfinate (Langlois Reagent) A benchtop-stable solid that can generate •CF₃ for additions. nih.gov
Trifluoromethanesulfonyl Chloride / Photoredox Catalyst A mild and efficient method for trifluoromethylation. wikipedia.org

Addition to Aromatic and Heteroaromatic Systems

The direct trifluoromethylation of aromatic and heteroaromatic compounds via a radical mechanism is a highly valuable transformation, as it allows for the late-stage introduction of the CF₃ group into complex molecules. princeton.edu This approach often circumvents the need for pre-functionalized substrates that are typically required in traditional cross-coupling methods. nih.gov

The reaction mechanism generally involves the addition of the electrophilic this compound to the electron-rich aromatic or heteroaromatic ring, forming a radical intermediate. Subsequent oxidation of this intermediate, often facilitated by an oxidant present in the reaction mixture, leads to the rearomatization of the ring and the formation of the trifluoromethylated product. nih.gov

This method has been successfully applied to a wide range of substrates, including both electron-rich and electron-deficient aromatic and heteroaromatic systems. princeton.edunih.gov The regioselectivity of the addition can sometimes be influenced by the electronic properties of the substrate and the reaction conditions. chemrxiv.org For many heteroaromatic compounds, the trifluoromethylation occurs at the innately reactive positions of the substrate. nih.gov

The reaction of trifluoromethyl radicals with isocyanides provides a unique pathway for the synthesis of nitrogen-containing compounds. The addition of a radical species to the isocyanide carbon atom generates an imidoyl radical intermediate. nih.gov This reactive intermediate can then undergo further transformations, most notably intramolecular cyclization, to construct various heterocyclic scaffolds. nih.govresearchgate.net

A prominent application of this reaction is the synthesis of 6-(trifluoromethyl)phenanthridine derivatives from 2-isocyanobiphenyls. dntb.gov.ua The proposed mechanism involves the addition of the •CF₃ radical to the isocyanide, followed by an intramolecular homolytic aromatic substitution onto the adjacent aromatic ring. nih.govresearchgate.net This process has been achieved using various methods to generate the this compound, including photoredox catalysis. researchgate.net This radical addition-cyclization strategy offers an efficient route to complex, trifluoromethylated nitrogen heterocycles. dntb.gov.ua

The stereochemistry and regiochemistry of this compound additions are critical aspects that determine the structure of the final product.

In the addition to unsymmetrical alkenes, the regioselectivity is often governed by the stability of the resulting carbon-centered radical intermediate. According to Markovnikov's rule for radical additions, the radical adds to the less substituted carbon of the double bond to form the more stable (more substituted) radical intermediate. libretexts.org However, "anti-Markovnikov" selectivity can be observed in certain cases, particularly with alkenes bearing strong electron-withdrawing groups. nih.govlibretexts.org The regioselectivity is highly dependent on the specific substrate and reaction conditions. nih.gov

For additions to alkynes, the reaction can lead to the formation of vinyl compounds with specific stereochemistry (E/Z isomers). The stereochemical outcome is often influenced by the reaction mechanism and the nature of the subsequent steps following the initial radical addition. uniovi.esrsc.org For example, copper-catalyzed cyanotrifluoromethylation of alkynes has been shown to exhibit excellent stereoselectivity, favoring the formation of the E-isomer. uniovi.es

Cascade and Tandem Radical Processes

This compound-initiated cascade or tandem reactions are powerful synthetic strategies that allow for the construction of complex molecular architectures in a single step. These processes involve a sequence of intramolecular and/or intermolecular reactions that are triggered by the initial radical event.

A significant application of this compound-initiated cascade reactions is in the synthesis of heterocyclic compounds. beilstein-journals.orgnih.gov In a typical cascade, the process is initiated by the addition of a this compound to a suitably designed substrate containing multiple reactive sites, such as an alkene and an aromatic ring. beilstein-journals.orgnih.gov

For example, a visible-light-promoted protocol has been developed for the synthesis of dihydropyrido[1,2-a]indolones. beilstein-journals.org The proposed mechanism begins with the generation of a this compound from Umemoto's reagent upon light irradiation. nih.gov This radical then adds to a terminal alkene, creating a new radical intermediate. This intermediate subsequently undergoes an intramolecular cyclization onto an indole (B1671886) ring. beilstein-journals.orgnih.gov The resulting cyclic radical is then oxidized and deprotonated to afford the final trifluoromethylated heterocyclic product. nih.gov Such cascade reactions provide a rapid and efficient means to access structurally diverse and medicinally relevant trifluoromethylated heterocycles. acs.orgresearchgate.net

Intramolecular Radical Annulation (C–O, C–N, C–C Bond Forming Reactions)

The generation of a this compound can initiate a cascade of reactions, leading to the formation of complex cyclic structures through intramolecular annulation. This process involves the initial addition of the ·CF₃ radical to an unsaturated bond within a molecule, followed by a cyclization step where the newly formed radical attacks another part of the molecule, creating a new ring system. These reactions are powerful tools for synthesizing trifluoromethylated heterocycles and carbocycles.

C–N and C–C Bond Formation: A notable example is the copper-catalyzed oxidative trifluoromethylation of electron-deficient alkenes. chemistryviews.org This method utilizes the Langlois reagent (CF₃SO₂Na) as the trifluoromethyl source. The process is initiated by the formation of a this compound, which adds to an alkene. The resulting radical intermediate then undergoes an intramolecular cyclization, attacking an aryl ring to form a spirocyclic intermediate. Subsequent oxidation and rearrangement lead to the formation of valuable CF₃-containing oxindoles. This reaction cascade involves the formation of both a new C–C bond and a new C–N bond. chemistryviews.org

Visible-light-induced radical cascade reactions have also been developed. For instance, N-alkenyl quinazolinones can be converted into trifluoromethylated polycyclic quinazolinones. mdpi.com The reaction starts with the addition of a this compound (generated from CF₃Br) to the alkene. The resulting radical intermediate undergoes intramolecular cyclization by attacking the aromatic ring, followed by an oxidation and deprotonation sequence to yield the final polycyclic product. mdpi.com Similarly, visible-light-promoted protocols can be used to construct dihydropyrido[1,2-a]indolone skeletons from indole substrates, proceeding through a cascade cyclization initiated by a this compound. nih.gov

C–O and C–C Bond Formation: The synthesis of 2-trifluoromethyl-3-acylindoles can be achieved through a visible-light-induced intramolecular radical cyclization of N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides. rsc.org In this process, a radical is generated on the imidoyl chloride moiety, which then attacks the alkyne to form a vinyl radical. This intermediate cyclizes onto the phenyl ring, and a subsequent reaction with oxygen or water leads to the formation of the acyl group, resulting in a sequential C–C and C–O bond formation process. rsc.org Photoredox catalysis has also been employed for a general intramolecular cyclization to prepare various oxygen-, sulfur-, and nitrogen-containing heterocycles of different sizes under mild conditions. nih.gov

Table 1: Examples of Intramolecular Radical Annulation
Substrate TypeCF₃ SourceCatalyst/ConditionsBonds FormedProduct TypeReference
N-Aryl AcrylamidesCF₃SO₂NaCopper CatalystC–C, C–NCF₃-containing Oxindoles chemistryviews.org
N-Alkenyl QuinazolinonesCF₃BrVisible Light / PhotocatalystC–C, C–NPolycyclic Quinazolinones mdpi.com
N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chloridesSubstrateVisible Light / Ru(phen)₃²⁺C–C, C–O2-Trifluoromethyl-3-acylindoles rsc.org
Unsaturated Alcohols, Thiols, AminesTogni's ReagentVisible Light / PhotocatalystC–C, C–O/S/NCF₃-containing Heterocycles nih.gov

Specific Functionalization Reactions

The high reactivity of the this compound has been harnessed to develop a wide array of specific functionalization reactions, enabling the direct incorporation of the CF₃ group into diverse organic molecules.

C-H Trifluoromethylation Methodologies

Direct trifluoromethylation of C–H bonds is a highly desirable transformation as it allows for the late-stage functionalization of complex molecules without the need for pre-installed functional groups. researchgate.net Radical-mediated approaches have been particularly successful in this area.

Arenes and Heteroarenes: Photoredox catalysis has emerged as a powerful tool for the trifluoromethylation of unactivated arenes and heteroarenes. researchgate.netbohrium.com In a typical system, a photocatalyst, such as Ru(bpy)₃Cl₂ or Ir(ppy)₃, absorbs visible light and enters an excited state. This excited state can then reduce a trifluoromethyl source, like triflyl chloride (CF₃SO₂Cl) or Umemoto's reagent, via a single-electron transfer (SET) process to generate a this compound. researchgate.net This electrophilic radical then adds to the electron-rich position of an arene or heteroarene, forming a cyclohexadienyl radical intermediate. Subsequent oxidation of this intermediate by the oxidized photocatalyst, followed by deprotonation, yields the trifluoromethylated aromatic compound. researchgate.net Cobalt-catalyzed photoredox systems have also been developed for this purpose, where a Co-CF₃ intermediate is activated by visible light to release the ·CF₃ radical. nih.govacs.org

Benzylic C–H Bonds: The trifluoromethylation of benzylic C–H bonds provides access to valuable building blocks. Cooperative catalysis, combining photoredox and copper catalysis, has enabled the first enantioselective radical trifluoromethylation of these bonds. nih.gov This system uses a photocatalyst to generate a benzylic radical through a hydrogen atom transfer (HAT) process, and a chiral copper catalyst then mediates the enantioselective transfer of a CF₃ group to this radical. nih.govacs.orgrsc.org Another mild method involves the use of a copper-based reagent in an acetone/water solvent system, showing high selectivity for the least sterically hindered hydrogen atom and achieving monotrifluoromethylation even when multiple benzylic sites are available. acs.org

Table 2: Methodologies for C-H Trifluoromethylation
C–H Bond TypeMethodologyTypical CF₃ SourceKey FeaturesReference
Arene/HeteroarenePhotoredox Catalysis (Ru, Ir)CF₃SO₂Cl, Umemoto's ReagentMild conditions, broad scope, direct functionalization. researchgate.net
Arene/HeteroareneCobalt-Photoredox CatalysisUmemoto's ReagentVisible light activation of a Co-CF₃ intermediate. nih.govacs.org
BenzylicCooperative Photoredox/Copper CatalysisTogni's ReagentEnantioselective, generates chiral centers. nih.govacs.org
BenzylicCopper-CatalyzedGrushin's ReagentMild, aqueous system, selective for least hindered C-H. acs.org

Difunctionalization Reactions (e.g., Oxytrifluoromethylation, Aminotrifluoromethylation, Azidotrifluoromethylation)

Difunctionalization of alkenes allows for the simultaneous introduction of a trifluoromethyl group and another functional group across a double bond, rapidly increasing molecular complexity.

Oxytrifluoromethylation: This reaction installs a CF₃ group and an oxygen-based functional group. A mild and versatile method utilizes a copper(I)/2,2′-biquinoline catalytic system. nih.gov The reaction is believed to proceed via an atom transfer-type radical addition pathway. The process is initiated by the addition of the ·CF₃ radical to the alkene, followed by trapping of the resulting alkyl radical intermediate by an oxygen nucleophile (from carboxylic acids, alcohols, or phenols) in a copper-mediated step. nih.gov The reaction's radical nature is supported by its inhibition in the presence of radical scavengers like TEMPO. nih.gov

Aminotrifluoromethylation: While most aminotrifluoromethylations proceed via initial ·CF₃ radical addition, an alternative pathway involving the addition of a nitrogen-centered radical has been developed. acs.orgnih.govacs.org Using a Cu(OTf)₂ catalyst, N-fluorobis(benzenesulfonyl)imide (NFSI) as an N-radical precursor, and (bpy)Zn(CF₃)₂ as the CF₃ source, a regioselectivity opposite to that of CF₃-initiated reactions is achieved. acs.orgnih.gov The mechanism involves the generation of a nitrogen radical that adds to the alkene, forming a carbon-centered radical, which is then trapped by the trifluoromethyl group. acs.orgnih.govacs.org Asymmetric versions of intermolecular radical aminotrifluoromethylation have also been established using cooperative Cu(I)/chiral phosphoric acid catalysis. researchgate.net

Azidotrifluoromethylation: This reaction introduces both a CF₃ and an azide (B81097) (N₃) group. Photoredox-induced three-component azidotrifluoromethylation of alkenes has been reported. rsc.org A photocatalyst reduces an electrophilic CF₃ source to generate the ·CF₃ radical, which adds to the alkene. The resulting alkyl radical is oxidized to a carbocation by the photocatalyst, and this cation is then trapped by an azide nucleophile. rsc.orgwikipedia.org A metal-free approach uses trifluoromethanesulfonyl azide (CF₃SO₂N₃) as a bifunctional reagent that can deliver both the azide and, through a more complex pathway, the this compound to unactivated alkenes. researchgate.netthieme.de

Table 3: Difunctionalization Reactions Involving ·CF₃
ReactionTypical ReagentsCatalyst/ConditionsMechanistic FeatureReference
OxytrifluoromethylationTogni's Reagent, Alcohol/AcidCopper(I)/Biquinoline·CF₃ radical addition followed by copper-mediated C-O bond formation. nih.gov
AminotrifluoromethylationNFSI, (bpy)Zn(CF₃)₂Cu(OTf)₂N-radical addition followed by C-CF₃ bond formation. acs.orgnih.gov
AzidotrifluoromethylationTogni's Reagent, NaN₃Photoredox Catalyst / Visible Light·CF₃ radical addition, oxidation to carbocation, nucleophilic trapping. rsc.org
AzidotrifluoromethylationCF₃SO₂N₃Metal-freeBifunctional reagent acts as source for both groups. researchgate.netthieme.de

Hydrotrifluoromethylation Transformations

Hydrotrifluoromethylation involves the net addition of a hydrogen atom and a trifluoromethyl group across an unsaturated C-C bond. This reaction is a direct and atom-economical method for synthesizing trifluoromethylated alkanes and alkenes from simple alkenes and alkynes.

The reaction typically proceeds through a radical chain mechanism. A this compound is first generated from a suitable precursor, such as trifluoromethyl iodide (CF₃I) or Langlois' reagent (CF₃SO₂Na). researchgate.netresearchgate.net This radical adds to the alkene or alkyne, creating a β-trifluoromethyl-substituted alkyl or vinyl radical. This new radical intermediate then abstracts a hydrogen atom from a hydrogen donor present in the reaction mixture to yield the final product and propagate the radical chain. researchgate.netnih.gov

Various methods have been developed to initiate the formation of the ·CF₃ radical. An environmentally benign strategy uses an inorganic electride, [Ca₂N]⁺·e⁻, as an electron source to reduce CF₃I. researchgate.net In this system, ethanol (B145695) serves as both the solvent and the hydrogen atom source. researchgate.net Silyl radicals, generated under blue light irradiation, can also mediate the process by abstracting iodine from CF₃I to generate the ·CF₃ radical, with a silane (B1218182) like (TMS)₃SiH acting as the hydrogen atom donor for the final step. nih.gov

Table 4: Methods for Hydrotrifluoromethylation
SubstrateCF₃ SourceInitiation MethodH-Atom SourceReference
Alkenes/AlkynesCF₃IInorganic Electride ([Ca₂N]⁺·e⁻)Ethanol researchgate.net
AlkenesCF₃SO₂NaMn(OAc)₃·2H₂O (oxidant)Solvent/Substrate researchgate.net
Electron-deficient AlkenesCF₃ISilyl Radical / Blue Light(TMS)₃SiH nih.gov

Carbotrifluoromethylation Processes

Carbotrifluoromethylation describes a class of reactions where both a trifluoromethyl group and a carbon-based moiety are installed across a double or triple bond in a single operation. This powerful strategy allows for the rapid construction of complex molecular frameworks containing the valuable CF₃ group. The specific nature of the carbon-based group can vary widely, including aryl, and alkyl groups. These transformations often rely on radical mechanisms, where the addition of the this compound to an unsaturated substrate is the key initiating step.

For example, a base-induced three-component radical azotrifluoromethylation of alkenes has been developed. nih.gov This process involves the reaction of aryl diazonium salts with CF₃SO₂Na. This generates both an aryl radical and a this compound. The this compound adds to the alkene to form a β-CF₃-substituted radical intermediate, which is then trapped by a diazene (B1210634) species derived from the diazonium salt, resulting in the final azofluoromethylated product. nih.gov This metal-free method showcases the ability to form a C-CF₃ bond and a C-N bond, with the nitrogen being attached to an aryl (carbon) group.

Decarboxylative Trifluoromethylation Reactions

Decarboxylative couplings have emerged as a powerful strategy for forming C-CF₃ bonds, utilizing readily available carboxylic acids as starting materials. These reactions leverage the fact that alkyl radicals can be easily generated from aliphatic carboxylic acids via oxidative decarboxylation.

A highly efficient method combines photoredox and copper catalysis to convert aliphatic carboxylic acids into their corresponding trifluoromethyl analogues. acs.orgnih.govscispace.comscite.ai The proposed mechanism involves a dual catalytic cycle. The photocatalyst, upon excitation by visible light, oxidizes a Cu(II)-carboxylate complex. This oxidation event facilitates the extrusion of CO₂, generating an alkyl radical. nih.gov This radical is then captured in a copper-mediated step, ultimately reacting with an electrophilic trifluoromethylating agent, such as Togni's reagent, to form the C(sp³)–CF₃ bond. nih.govscispace.com This methodology is noted for its exceptional functional group tolerance, enabling the late-stage trifluoromethylation of complex natural products and medicinal agents. acs.org

Table 5: Decarboxylative Trifluoromethylation
SubstrateCatalytic SystemCF₃ SourceKey IntermediateReference
Aliphatic Carboxylic AcidsPhotoredox (Ir) and Copper CatalysisTogni's ReagentAlkyl Radical (from CO₂ extrusion) acs.orgnih.govscispace.com

Mechanisms of Trifluoromethyl Group Transfer

The transfer of a trifluoromethyl (CF3) group is a critical process in synthetic chemistry, enabling the introduction of this important moiety into organic molecules. The mechanisms governing this transfer are diverse, often depending on the specific reagents and reaction conditions employed. Key pathways include the direct coupling of radical species and processes mediated by organometallic complexes.

Radical-Radical Cross-Coupling Mechanisms

Radical-radical cross-coupling represents a direct method for the formation of a C-CF3 bond. This mechanism involves the generation of a this compound (•CF3) and an organic radical (R•), which then combine to form the trifluoromethylated product (R-CF3). The success of this approach often hinges on controlling the concentrations of the transient radical species to favor the desired cross-coupling over competing homocoupling reactions (•CF3 + •CF3 → C2F6; R• + R• → R-R).

The "persistent radical effect" can be exploited to achieve selective cross-coupling. thieme-connect.de If one of the radical species is significantly more stable (persistent) than the other (transient), the transient radical will be consumed primarily by reacting with the persistent radical, as the concentration of the transient radical is too low for efficient self-termination. thieme-connect.de

Transition metals can also play a crucial role in mediating these couplings by converting transient radicals into more stable, longer-lived species through complexation or oxidative addition, thereby facilitating selective cross-coupling. thieme-connect.de For instance, visible-light-induced methods have been developed for the trifluoromethylation and monofluoroalkenylation of alkenes, proceeding through a challenging radical-radical cross-coupling step. researchgate.net Another approach involves a photoinduced charge transfer between an electron donor-acceptor (EDA) complex to generate an α-hydroxytrifluoroethyl radical, which then participates in a nickel-catalyzed cross-coupling with aryl bromides. acs.org

Reductive Elimination Pathways in Organometallic Complexes

Reductive elimination from organometallic complexes is a fundamental step in many catalytic trifluoromethylation reactions. In this process, a metal center, typically a transition metal like palladium, copper, or gold, bearing both a trifluoromethyl group and an organic ligand, expels these two groups to form a new carbon-carbon or carbon-heteroatom bond. rsc.org

For palladium(II) complexes, the reductive elimination of Ar-CF3 is a key step in Pd-catalyzed aromatic trifluoromethylation. rsc.org Theoretical studies have shown that this process is influenced by electronic and ligand effects. For example, clean and facile Ph-CF3 reductive elimination was observed from a [(Xantphos)Pd(Ph)(CF3)] complex, demonstrating the viability of this pathway in catalytic cycles.

In copper-mediated trifluoromethylation, cuprate (B13416276) complexes of the type [Cu(R)(CF3)3]⁻ are key intermediates. researchgate.net These complexes can undergo either a concerted reductive elimination of R-CF3 or a stepwise pathway involving the release of R• and •CF3 radicals, which then recombine. The preferred pathway often depends on the stability of the organic radical (R•); more stable radicals favor the stepwise mechanism. researchgate.net

Gold(III) complexes also exhibit reductive elimination to form C-CF3 bonds. Heating solutions of [Au(CF3)(Me)(X)(PR3)] complexes leads to the reductive elimination of MeX, where X can be another methyl group, triflate, or a halogen. Mechanistic studies suggest these reactions can proceed through tricoordinate intermediates or via nucleophilic attack on the Au-bound methyl carbon.

Influence of Ligand Design on Radical Transfer Efficiency

The design of ligands coordinated to the metal center is paramount in controlling the efficiency and selectivity of trifluoromethyl group transfer from organometallic complexes. Ligands can influence the reaction through both steric and electronic effects.

In palladium-catalyzed reactions, the choice of ligand significantly impacts the rate of reductive elimination. For instance, the use of bulky, electron-donating phosphine (B1218219) ligands like Xantphos and BrettPhos has been shown to promote Ar-CF3 reductive elimination from Pd(II) centers. DFT calculations have indicated that the activation barrier for this process is largely influenced by the elongation of the strong Pd-CF3 bond in the transition state.

Redox-active ligands offer a distinct strategy for generating trifluoromethyl radicals. A well-defined copper(II) complex bearing iminosemiquinone ligands can reduce an electrophilic CF3+ source to a •CF3 radical. nih.gov This process is mediated by the ligand, which undergoes oxidation, while the copper center maintains its +2 oxidation state. This ligand-centered redox behavior allows for the controlled generation of •CF3 radicals for various transformations. nih.gov The visible-light-induced ligand-to-metal charge transfer (LMCT) process is another emerging strategy that uses metal complexes to generate fluoroalkyl radicals under mild conditions, overcoming the limitations of traditional photocatalysts. nih.gov

Intermolecular and Intramolecular Interactions

The this compound is a highly reactive species that readily engages in various intermolecular and intramolecular reactions. Its interactions with other radicals are key to both propagation and termination steps in radical chain processes, while quenching pathways lead to the cessation of these reactions.

Reactions with Other Reactive Radicals (e.g., Hydroxyl and Hydrogen Radicals)

The this compound reacts efficiently with other small, highly reactive radicals.

Reaction with Hydroxyl Radical (•OH): The reaction between •CF3 and •OH has been studied theoretically. acs.org This combination reaction is a significant termination step in environments where both radicals are present, such as in certain atmospheric or combustion processes. A multiplex labeling chemistry has been developed utilizing •CF3 radicals produced from a trifluoromethylation reagent under controlled •OH doses generated by X-rays for protein footprinting. chemrxiv.org This dual labeling approach enhances the labeling of amino acids with low •OH reactivity. chemrxiv.org

Reaction with Hydrogen Radical (•H): The this compound readily abstracts a hydrogen atom from various sources. The reaction of •CF3 with molecular hydrogen (H2) to form fluoroform (CF3H) and a hydrogen atom is a fundamental hydrogen abstraction process. google.com The reaction of hot (translationally excited) trifluoromethyl radicals with hydrocarbons is a primary mode of reaction. google.com In aqueous solutions, •CF3 radicals can abstract hydrogen from formate, producing CF3H. rsc.org

The table below summarizes key reaction rate constants for the this compound.

ReactantProduct(s)Rate Constant (k)Temperature (K)Conditions
Aniline CF3-Aniline Adduct2.5 x 10^8 M⁻¹s⁻¹293Aqueous Solution
Formate (HCOO⁻) CF3H + •COO⁻3.4 x 10^7 M⁻¹s⁻¹293Aqueous Solution
n-Butane CF3H + •C4H9log k = 11.77 - (6190/2.303RT)-Gas Phase
Methanol (CH3OH) CF3H + •CH2OHlog k = 10.0 - (4700/2.303RT)357-435Gas Phase
Methanol (CH3OH) CF3H + CH3O•log k = 9.9 - (3700/2.303RT)357-435Gas Phase

Data sourced from references rsc.orgrsc.org. Rate constants for n-Butane and Methanol are in units of mol⁻¹ cm³ sec⁻¹ and activation energies (E) are in cal mol⁻¹.

Electron Quenching and Other Radical Termination Pathways

Radical termination pathways are processes that remove free radicals from a system, thereby ending a radical chain reaction. For the this compound, common termination pathways include radical-radical recombination and electron quenching.

Radical Recombination (Dimerization): The most straightforward termination pathway is the self-recombination of two trifluoromethyl radicals to form hexafluoroethane (B1207929) (C2F6).

•CF3 + •CF3 → C2F6 This reaction is typically very fast and diffusion-controlled. The rate constant for the combination of trifluoromethyl radicals is often used as a reference value in gas-phase kinetics, with a commonly accepted value around 10^13.34 mol⁻¹ cm³ s⁻¹. rsc.org

Cross-Combination: As discussed previously, •CF3 can combine with other radical species present in the system (e.g., •OH, R•), which also serves as a termination step for both radicals. thieme-connect.deacs.org

Electron Quenching: Electron quenching involves the transfer of an electron to the radical, resulting in the formation of an anion. This is a form of single-electron reduction.

•CF3 + e⁻ → CF3⁻ The trifluoromethyl anion (CF3⁻) is a key intermediate in nucleophilic trifluoromethylation reactions. The reduction of trifluoromethylarenes can generate radical anion intermediates, which then eliminate a fluoride (B91410) anion to produce a radical intermediate. This radical can then be further reduced to a carbanion. Photoredox catalysis often involves single-electron transfer steps where a photocatalyst in an excited state can either donate or accept an electron, interacting with a CF3 source to generate or quench the •CF3 radical. wikipedia.org For example, an electron-donor-acceptor (EDA) complex can enable a four-component radical cascade reaction involving the this compound. rsc.orgresearchgate.net

Spectroscopic and Advanced Analytical Characterization of Trifluoromethyl Radicals and Reaction Intermediates

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Structure

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for the direct detection and characterization of paramagnetic species, including free radicals like •CF₃. uni-halle.de The interaction of the unpaired electron with the magnetic moments of the fluorine and carbon nuclei provides a unique spectral fingerprint.

Direct detection of the elusive trifluoromethyl radical can be challenging due to its short lifetime. However, studies involving the photolysis of trifluoromethyl ketones, such as 1,1,1-trifluoroacetone (B105887) and hexafluoroacetone, in the presence of radical initiators have successfully detected the •CF₃ radical. nih.govresearchgate.net Spin-trapping techniques are often employed, where a transient radical is scavenged by a spin trap (e.g., 2-methyl-2-nitrosopropane) to form a more stable spin adduct, which can then be readily characterized by EPR. researchgate.net

When trapped in solid matrices at low temperatures (e.g., 77 K), the ESR spectrum of the •CF₃ radical can be resolved to provide detailed structural information. researchgate.net The spectrum is characterized by its g-values and hyperfine coupling constants (A), which are sensitive to the radical's electronic structure and geometry. The anisotropic components of the spectrum can be assigned to parallel and perpendicular components arising from the hyperfine coupling to the fluorine nuclei in the axially symmetrical •CF₃ radical. researchgate.net Analysis of the ¹⁹F and ¹³C hyperfine splitting values indicates that the radical has bond angles (∠FCF) near the tetrahedral value, suggesting a pyramidal geometry. researchgate.net

Table 1: Representative EPR/ESR Parameters for the this compound
ParameterValueConditionsReference
A|| (¹⁹F)25.15 mTTrapped in a glassy matrix of hexafluoropropylene trimer at 77 K researchgate.net
A (¹⁹F)9.1 mT
g||1.9996
g2.0056

Photoelectron Spectroscopy (PES) and Photoionization Mass Spectroscopy (PIMS) of Trifluoromethylated Species

Photoelectron Spectroscopy (PES) and Photoionization Mass Spectroscopy (PIMS) are powerful gas-phase techniques used to study the electronic structure and ionization energetics of molecules and radicals. csu.edu.auacs.org

A comprehensive study of the this compound using vacuum ultraviolet (VUV) photoionization has been conducted with synchrotron radiation. nih.gov In these experiments, the radical is typically generated in the gas phase via flash pyrolysis of a precursor like hexafluoroethane (B1207929). nih.gov By recording the total ion yield of CF₃⁺ and the mass-selected threshold photoelectron spectrum (TPES), detailed information about the vibrational levels of the CF₃⁺ cation can be obtained. nih.gov High-resolution spectra reveal rich vibrational progressions, primarily involving the symmetric C-F stretching mode (ν₁⁺) and the "umbrella" bending mode (ν₂⁺) of the cation. nih.gov

From these studies, precise values for the adiabatic and vertical ionization energies of the •CF₃ radical have been determined. nih.gov Photoionization mass spectrometry has also been used to measure the threshold energies for the formation of CF₃⁺ from various fluorocarbons and trifluoromethyl halides, providing data to calculate ionic heats of formation and bond dissociation energies. nih.gov

Table 2: Ionization and Vibrational Data for the this compound and Cation
ParameterValueTechniqueReference
Adiabatic Ionization Energy (IEad) of •CF₃≤ 8.62 eVPIMS nih.gov
Vertical Ionization Potential (IEvert) of •CF₃11.02 eVPES nih.gov
ν₁⁺ (Breathing Frequency) of CF₃⁺994 ± 16 cm⁻¹TPES nih.gov
ν₂⁺ (Umbrella Spacing) of CF₃⁺820 ± 14 cm⁻¹TPES nih.gov

X-ray Crystallographic Analysis of Trifluoromethylated Derivatives

While the this compound itself is too unstable for single-crystal X-ray diffraction, the structural impact of the trifluoromethyl group can be thoroughly investigated by analyzing the crystal structures of stable trifluoromethylated derivatives. nih.govmdpi.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, revealing how the potent electron-withdrawing and steric properties of the CF₃ group influence molecular geometry and crystal packing.

For example, the X-ray crystal structure of the first cyclohexadienyl trifluoromethyl metal complex, (η⁵-C₆H₇)Fe(CO)₂CF₃, has been determined, providing insight into the bonding between the trifluoromethyl group and the metal center. nih.govmdpi.com Similarly, structures of trifluoromethylated fullerenes and various organic and organometallic compounds have been characterized, contributing to a deeper understanding of the structural chemistry of trifluoromethylated materials. researchgate.netresearchgate.netamanote.com These analyses are crucial for designing new materials, pharmaceuticals, and agrochemicals with desired properties. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy, including ¹⁹F NMR for Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the study of trifluoromethylated compounds. Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is particularly sensitive and provides a wide chemical shift range, making it an excellent probe for monitoring reactions and characterizing products. nih.govnih.govrsc.org

¹⁹F NMR is widely used to monitor the progress of trifluoromethylation reactions in real-time. asahilab.co.jp For instance, it can be used to determine the relative ratios of starting materials, intermediates, and products, which allows for the calculation of reaction rates and yields. rsc.org A practical method for determining rate constants for •CF₃ addition to alkenes involves generating the radical in situ and quantifying the ratio of the trapped radical product to the addition product using ¹⁹F NMR. rsc.org

Furthermore, the chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment. nih.gov This sensitivity is exploited in structural biology, where a CF₃ group can be incorporated into a protein as a reporter tag. researchgate.net Changes in the protein's conformation, ligand binding, or local environment result in measurable changes in the ¹⁹F NMR chemical shift, providing detailed structural and dynamic information. nih.govresearchgate.net

Table 3: Representative ¹⁹F NMR Chemical Shifts for Reaction Monitoring
Compound/SpeciesChemical Shift (δ, ppm)Solvent/ConditionsReference
PhCF₃ (internal standard)-63.46In-line monitoring asahilab.co.jp
CF₃H (Fluoroform)-79.49In-line monitoring asahilab.co.jp
2-CF₃-Tryptophan in denatured Myoglobin-58.7410 M urea researchgate.net
PhSCF₃-42.33CDCl₃
PhSeCF₃-36.21CDCl₃

In-Situ and Real-Time Spectroscopic Techniques

To capture the fleeting existence of the this compound and other reactive intermediates, in-situ and real-time spectroscopic techniques are essential.

Transient absorption spectroscopy is a pump-probe technique that allows for the observation of short-lived species on timescales ranging from femtoseconds to milliseconds. rsc.orgstfc.ac.uknih.gov In a typical experiment, a short "pump" laser pulse initiates a chemical reaction, generating the species of interest, such as the •CF₃ radical. A second, time-delayed "probe" pulse then passes through the sample, and the change in absorption is measured as a function of time and wavelength. stfc.ac.uk

This technique can provide information on the formation and decay kinetics of radical intermediates. stfc.ac.uk While specific transient absorption spectra for the •CF₃ radical are highly specialized research topics, the methodology is well-suited for studying radical-mediated pathways. For example, it has been used to suggest that monoanionic eosin (B541160) Y functions as a photocatalyst via an oxidative quenching cycle in certain reactions, a process that can involve radical intermediates. acs.org The development of ultrafast X-ray transient absorption spectroscopy further enhances the capability to probe electronic and nuclear dynamics in real time. nih.gov

Electrochemical methods are powerful for both generating and studying radical species. researchgate.net They offer precise control over the generation of radicals through controlled potential electrolysis.

Cyclic Voltammetry (CV) is a widely used electrochemical technique to investigate redox processes. science.govossila.com It can be used to determine the reduction or oxidation potentials of precursors to the this compound, such as trifluoromethyl thianthrenium salt or Langlois' reagent (NaSO₂CF₃). researchgate.netnih.govrsc.org By analyzing the cyclic voltammogram, one can gain mechanistic insights into how •CF₃ radicals are generated and how they participate in subsequent chemical reactions. researchgate.netnih.gov For example, CV studies have supported the single-electron oxidation radical pathway in the trifluoromethylation of alkenes. nih.govrsc.org

AC Voltammetry , particularly large-amplitude Fourier-transformed AC (FT-ac) voltammetry, is a more advanced technique that offers enhanced sensitivity and the ability to separate Faradaic currents from background capacitance currents. acs.orgnih.govmonash.edu This allows for the detection of fast electron-transfer processes that might be invisible in conventional DC cyclic voltammetry. acs.org While its application has been demonstrated in studying active states at electrode surfaces, its principles are applicable to investigating the fast kinetics associated with the generation and reaction of highly reactive species like the this compound. acs.orgcam.ac.uk

Chromatographic Analysis (e.g., Gas Chromatography, HPLC) for Product and Intermediate Identification

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for the separation, identification, and quantification of products and intermediates in reactions involving trifluoromethyl radicals. These methods offer high resolution and sensitivity, enabling the detailed analysis of complex reaction mixtures that often contain a variety of trifluoromethylated compounds, isomers, and transient species.

Gas Chromatography (GC) in this compound Reaction Analysis

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds, making it well-suited for many products of trifluoromethylation reactions. sigmaaldrich.com When coupled with a mass spectrometer (GC-MS), it provides an unparalleled level of structural information, facilitating the definitive identification of reaction products and intermediates. wikipedia.orgthermofisher.com

The retention behavior of trifluoromethylated compounds in GC is influenced by factors such as their volatility, polarity, and the nature of the stationary phase in the GC column. researchgate.net Retention indices (RI) are often used to standardize retention times, allowing for comparison of data across different instruments and laboratories. nist.govsci-hub.se

A study on the gas-chromatographic retention of fluoroalkylarenes on a standard nonpolar polydimethylsiloxane (B3030410) stationary phase (OV-101) provided valuable retention index data for a series of these compounds. The data, presented in Table 1, demonstrates how the introduction of a trifluoromethyl group and other fluorine-containing substituents affects the retention behavior. researchgate.net

Table 1: Gas-Chromatographic Retention Indices (RI) of selected fluoroalkylarenes on a nonpolar stationary phase (OV-101). Data sourced from Zenkevich, I. G., et al. (2007). researchgate.net

In radical trifluoromethylation reactions, GC-MS is frequently employed to identify and quantify the resulting products. For instance, in the innate C-H trifluoromethylation of heterocycles, GC analysis with an internal standard like tetradecane (B157292) is used to determine the yield of the trifluoromethylated products. pnas.orgresearchgate.net The technique can also be used to detect and identify radical trapping products, providing mechanistic insights into the reaction. nii.ac.jp

High-Performance Liquid Chromatography (HPLC) for the Analysis of Trifluoromethylated Compounds

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is particularly valuable for the analysis of less volatile, thermally labile, or highly polar trifluoromethylated compounds that are not amenable to GC analysis. nih.govresearchgate.net HPLC offers a wide range of stationary and mobile phases, allowing for the separation of a diverse array of molecules, including complex pharmaceutical compounds and their metabolites. semanticscholar.org

The separation of trifluoromethylated compounds by HPLC is often carried out in reversed-phase mode, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile (B52724)/water or methanol/water). nih.gov The retention of the analytes is influenced by their hydrophobicity, with more hydrophobic compounds exhibiting longer retention times. The introduction of a trifluoromethyl group generally increases the lipophilicity of a molecule, leading to increased retention in reversed-phase HPLC.

Chiral HPLC is a crucial technique for the separation of enantiomers of trifluoromethylated compounds, which is of paramount importance in the pharmaceutical industry where the different enantiomers of a drug can have vastly different pharmacological activities. nih.govresearchgate.netnih.gov Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of a broad range of chiral pharmaceuticals, including those containing trifluoromethyl groups. sigmaaldrich.com

The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving successful enantioseparation. rsc.org For example, a study on the chiral separation of various pharmaceuticals demonstrated the utility of different polysaccharide-based CSPs and mobile phase compositions in resolving enantiomers. sigmaaldrich.com While specific retention time data for a wide range of this compound reaction products is dispersed throughout the literature, Table 2 provides illustrative examples of HPLC conditions used for the analysis of trifluoromethyl-containing compounds.

Table 2: General HPLC conditions for the analysis of various classes of trifluoromethylated compounds.

HPLC is also instrumental in monitoring the progress of trifluoromethylation reactions. By taking aliquots of the reaction mixture at different time points and analyzing them by HPLC, researchers can track the consumption of starting materials and the formation of products, thereby optimizing reaction conditions such as temperature, reaction time, and catalyst loading. asahilab.co.jp Furthermore, preparative HPLC can be employed to isolate and purify specific trifluoromethylated products from complex reaction mixtures for further characterization. pnas.org

Academic Synthetic Applications of Trifluoromethyl Radical Chemistry

Synthesis of Complex Trifluoromethylated Molecules

The construction of molecules bearing a trifluoromethyl group often imparts desirable properties such as increased metabolic stability and lipophilicity. rsc.org Radical-based methods have proven particularly effective for creating these valuable compounds.

The development of methods for the asymmetric introduction of a trifluoromethyl group is crucial, as the chirality of drug molecules can significantly impact their efficacy and pharmacokinetics. researchgate.net A significant breakthrough in this area is the enantioselective radical trifluoromethylation of C–H bonds. acs.org

One prominent strategy involves a cooperative system using both photoredox and copper catalysis. acs.orgacs.org In this approach, a photoredox catalyst generates a benzylic radical from an alkyl arene through a hydrogen atom transfer process. A chiral copper catalyst then traps this radical, delivering the trifluoromethyl group with high enantioselectivity. acs.orgacs.org This method provides direct access to a variety of benzylic trifluoromethylated products under mild conditions with a broad substrate scope and excellent functional group compatibility. acs.org For instance, aryl-substituted cyclopropanols can undergo asymmetric trifluoromethylation through a radical ring-opening pathway, catalyzed by copper and a novel quinolinyl-containing bisoxazoline ligand, to produce β-CF₃ ketones in good yields and with excellent enantioselectivities. researchgate.net

While methods for creating stereogenic centers with either a fluorine or a trifluoromethyl group are established, strategies for synthesizing centers bearing both are less common. nih.gov Recent research has introduced a catalytic approach for the regio-, diastereo-, and enantioselective synthesis of homoallylic alcohols that contain a stereogenic carbon center bound to both a trifluoromethyl group and a fluorine atom. nih.gov

Table 1: Examples of Enantioselective Trifluoromethylation To view the data, scroll left and right.

Substrate Type Catalytic System Product Type Enantioselectivity (ee) Reference
Alkyl Arenes Photoredox Catalysis + Chiral Copper Complex Benzylic CF₃ Compounds Excellent acs.orgacs.org
Aryl-substituted Cyclopropanols Copper Catalysis with Chiral Bisoxazoline Ligand β-CF₃ Ketones Excellent researchgate.net
Styrenes Copper Catalysis CF₃-containing Propargylic Compounds 86-92% scribd.com

The formation of a bond between a trifluoromethyl group and a tetrahedral (sp³-hybridized) carbon atom is a key transformation in organofluorine chemistry. Radical-mediated processes offer a direct route to functionalize unactivated C(sp³)–H bonds, which are ubiquitous in organic molecules. acs.org

Palladium-catalyzed, ligand-directed fluorination of aliphatic amides represents a significant advance in achieving site-selective C(sp³)–H functionalization. acs.org While not a radical trifluoromethylation, it highlights the challenge and importance of selective C(sp³)–H activation. More direct radical approaches often employ a directing group to achieve selectivity. For example, N-methyl sulfamate (B1201201) directing groups have been used for the site-selective bromination of sp³ C–H bonds via a radical chain process, which could potentially be adapted for trifluoromethylation. nih.gov

A key challenge in radical cross-coupling is controlling the reaction between two distinct radical species. rsc.org However, visible-light-induced methods have been developed for the formation of C(sp³)–C(sp³) bonds, demonstrating the potential for similar radical-radical cross-couplings to form C(sp³)–CF₃ bonds. rsc.org The selective cleavage of C(sp³)–F bonds in multifluorinated compounds via radical pathways has also emerged as a complementary strategy to access valuable fluorine-containing molecules under mild conditions. rsc.org

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of FDA-approved drugs. thieme-connect.com The incorporation of a trifluoromethyl group into these scaffolds can profoundly alter their biological properties. rsc.orgthieme-connect.com Consequently, direct methods for the trifluoromethylation of heteroaromatic systems are in high demand. nih.gov

Radical chemistry provides powerful tools for this purpose. thieme-connect.com For example, a general procedure using a benchtop-stable trifluoromethyl radical source has been developed for the C–H trifluoromethylation of a wide variety of electron-deficient and electron-rich heterocycles. nih.gov This protocol is operationally simple, proceeds at ambient temperature, and tolerates numerous functional groups, allowing for the direct trifluoromethylation of unprotected molecules like caffeine. nih.gov

Copper-catalyzed radical reactions have enabled the synthesis of structurally diverse trifluoromethylated azaheterocycles from simple starting materials. thieme-connect.com One such method involves a radical alkene-trifluoromethylation that triggers a nitrile insertion/remote functionalization cascade, initiated by the Togni reagent. thieme-connect.com Other strategies involve the cyclization of trifluoromethyl-containing building blocks, such as β-trifluoromethyl α,β-unsaturated ketones and 2-bromo-3,3,3-trifluoropropene (BTP), to construct the heterocyclic core. rsc.org

Table 2: Radical Trifluoromethylation of Heterocycles To view the data, scroll left and right.

Heterocycle Class Reagent/Method Key Features Reference
Azaheterocycles Togni Reagent / Copper Catalysis Radical cascade reaction thieme-connect.com
Pyrrolo[2,1-a]isoquinolines Decarboxylative [3+2] cycloaddition Visible light irradiation, good functional group tolerance rsc.org
Various Heteroaromatics Benchtop stable CF₃ radical source Operationally simple, proceeds at ambient temperature nih.gov

The functionalization of fullerenes and other carbon allotropes can tune their electronic and physical properties. Trifluoromethylation, in particular, increases the electron affinity of fullerenes and their ability to form stable radical anions. researchgate.net

The synthesis of perfluoroalkylated fullerenes is typically achieved by reacting the fullerene with fluoroalkyl radicals, which can be generated from the thermal or photochemical decomposition of fluoroalkyl iodides like CF₃I. researchgate.net High-temperature reactions of fullerenes such as C₆₀ and C₇₀ with CF₃I in a sealed ampoule lead to the formation of derivatives with multiple trifluoromethyl groups, such as C₆₀(CF₃)₁₂ and C₆₀(CF₃)₁₄. researchgate.netrsc.org The isolation of specific isomers from the resulting product mixture often requires multi-stage high-performance liquid chromatography (HPLC). researchgate.netnih.gov X-ray crystallography and ¹⁹F NMR are then used to determine the precise molecular structures of these new materials. researchgate.net This functionalization method has also been applied to endohedral metallofullerenes, such as Gd@C₇₄, enabling the isolation and characterization of otherwise highly reactive "missing metallofullerenes". nih.gov

Strategic Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex, drug-like molecules in the final steps of a synthesis. nih.gov This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without resorting to de novo synthesis. acs.orgwuxiapptec.com The introduction of a trifluoromethyl group is a common goal of LSF due to its beneficial effects on pharmacokinetic properties. nih.govnih.gov

A significant challenge in LSF is achieving high regioselectivity on a molecule with multiple potential reaction sites. nih.gov Radical trifluoromethylation methods are well-suited for LSF because they often proceed under mild conditions and can exhibit unique selectivity. nih.gov

Photoredox catalysis has become a key enabling technology for late-stage trifluoromethylation. nih.govnih.gov One innovative method involves the cross-coupling of aryl thianthrenium salts with a copper-based trifluoromethyl reagent. nih.govnih.gov This two-step sequence, involving C-H thianthrenation followed by photoredox-catalyzed cross-coupling, allows for the site-selective introduction of a CF₃ group into complex molecules with broad functional group tolerance. nih.govnih.gov This strategy circumvents the regioselectivity issues often encountered with direct C–H trifluoromethylation. nih.gov

The direct C–H trifluoromethylation of complex molecules, including natural products and pharmaceuticals, has been demonstrated using stable this compound sources. nih.gov The innate reactivity of the substrate often dictates the site of functionalization, and in some cases, the regioselectivity can be influenced by the choice of solvent. nih.gov These methods have been successfully applied to modify bioactive compounds, showcasing the potential of radical trifluoromethylation to accelerate the drug discovery process. nih.govresearchgate.net

Innovation in Trifluoromethylating Reagent Design

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and agricultural chemistry, owing to its profound ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity. sioc-journal.cnresearchgate.net This has spurred significant innovation in the design of reagents capable of delivering the this compound, with a focus on developing novel, cost-effective, and scalable donors, and rigorously evaluating their performance in a variety of chemical transformations.

Development of Novel, Cost-Effective, and Scalable this compound Donors

Historically, the generation of trifluoromethyl radicals often relied on reagents that were expensive, difficult to handle, or required harsh reaction conditions, limiting their widespread application, especially on an industrial scale. nih.gov Recent research has focused on overcoming these limitations through several key strategies.

A significant advancement has been the development of methods utilizing inexpensive and readily available starting materials. Trifluoroacetic acid (TFA) and its anhydride (B1165640) (TFAA), for instance, are highly attractive as CF₃ sources due to their low cost. nih.govzju.edu.cn Researchers have devised strategies to overcome the high oxidation potential of trifluoroacetate (B77799), which previously necessitated forcing conditions. nih.gov One such approach involves the use of photoredox catalysis in conjunction with pyridine (B92270) N-oxide to facilitate a facile decarboxylation of trifluoroacetic anhydride to the CF₃ radical under mild conditions. nih.gov Another innovative and scalable method employs photoelectrocatalysis to activate trifluoroacetic acid, enabling gram-scale synthesis of trifluoromethylated products using only voltage and LEDs. youtube.com Similarly, sodium trifluoroacetate (CF₃CO₂Na) has been used as an inexpensive CF₃ source in conjunction with a photocatalyst like Au-modified ZnO under visible light irradiation. researchgate.net

Hypervalent iodine reagents, particularly Togni's reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one), have become prominent as effective electrophilic trifluoromethylating agents that can also serve as precursors to the this compound. rsc.orgmdpi.comnih.gov While highly effective, efforts have been made to improve their synthesis and expand their applicability. acs.org Umemoto's reagents, which are S-(trifluoromethyl)dibenzothiophenium salts, represent another important class of electrophilic CF₃ donors that can generate CF₃ radicals. nih.govrsc.org

Biocatalysis has emerged as a powerful and sustainable approach for generating trifluoromethyl radicals. nih.gov For example, a nonheme iron enzyme, hydroxymandelate synthase from Amycolatopsis orientalis (AoHMS), has been shown to generate CF₃ radicals from hypervalent iodine(III) reagents. acs.orgchemrxiv.org This enzymatic approach allows for highly enantioselective transformations, such as the trifluoromethyl azidation of alkenes. nih.govchemrxiv.org

The development of radical initiators that release the CF₃ radical under specific conditions has also been a focus. A persistent perfluoroalkyl radical, perfluoro-3-ethyl-2,4-dimethyl-3-pentyl, has been demonstrated as an efficient source of •CF₃ radicals for initiating polymerization reactions. nih.gov Furthermore, photoredox catalysis has been instrumental in developing new pathways for CF₃ radical generation. For instance, a coreactant strategy using oxalate (B1200264) and CF₃I with narrow-bandgap photocatalysts allows for the production of trifluoromethyl radicals under low-energy green or red LED irradiation. acs.org

The quest for scalability has also led to the development of convenient, one-pot syntheses for trifluoromethylated compounds. A notable example is the zinc-mediated radical trifluoromethylation of phosphine (B1218219) chlorides with CF₃Br, which is scalable up to 100 mmol. nih.gov

Evaluation of Reagent Efficacy and Selectivity in Diverse Transformations

The efficacy and selectivity of newly developed trifluoromethylating reagents are critical measures of their utility. These reagents have been evaluated in a wide array of chemical transformations, demonstrating their versatility in constructing C-CF₃ bonds.

Togni's and Umemoto's reagents have shown broad applicability in the trifluoromethylation of various nucleophiles, including arenes, alkenes, terminal alkynes, and ketoesters. rsc.orgrsc.org For instance, Togni's reagents, often activated by Brønsted or Lewis acids, can efficiently trifluoromethylate sulfonic acids and alcohols. acs.org The direct C2-selective trifluoromethylation of indoles has been achieved using a Togni reagent with a copper catalyst. acs.org

The biocatalytic system employing hydroxymandelate synthase has demonstrated remarkable enantioselectivity. The optimized enzyme variant can accept a range of alkene substrates, producing trifluoromethyl azidation products with yields up to 73% and enantiomeric ratios as high as 96:4. nih.govchemrxiv.org This highlights the potential of enzymatic methods to achieve high levels of stereocontrol in radical reactions.

Photocatalytic methods have also proven effective in a variety of transformations. The strategy using trifluoroacetic anhydride and pyridine N-oxide has been successfully applied to the trifluoromethylation of a broad range of (hetero)arenes. nih.gov Similarly, the use of sodium trifluoroacetate with a photocatalyst is effective for trifluoromethylating aryl halides, arylboronic acids, arenes, and heteroarenes. researchgate.net

Recent research has also explored novel radical migrations to synthesize complex trifluoromethylated molecules. A visible light-mediated 1,2-radical migration strategy has been developed for the synthesis of γ-CF₃ pyridines. This process involves the addition of a this compound to allyl carboxylates, followed by a 1,2-acyloxy migration and subsequent trapping. acs.org

The table below summarizes the performance of selected novel trifluoromethylating systems in various transformations.

Reagent/SystemSubstrate TypeTransformationYield (%)Enantiomeric Ratio (e.r.)Reference(s)
TFAA / Pyridine N-oxide / Photoredox Catalyst(Hetero)arenesTrifluoromethylation-- nih.gov
CF₃CO₂Na / Au@ZnO / Visible LightAryl halides, arenesTrifluoromethylation-- researchgate.net
Togni Reagent II / AoHMS EnzymeAlkenesTrifluoromethyl Azidationup to 7396:4 nih.govchemrxiv.org
Togni Reagent / CuOAcIndolesC2-Trifluoromethylationup to 90- acs.org
CF₃Br / ZnPhosphine ChloridesTrifluoromethylation-- nih.gov
Togni Reagent / Brønsted AcidSulfonic AcidsTrifluoromethylationGood to Excellent- acs.org

Emerging Methodologies and Future Research Directions in Trifluoromethyl Radical Chemistry

Synergy of Catalytic Platforms (Photoredox, Electrochemistry, Biocatalysis)

The generation of the trifluoromethyl radical often requires overcoming a significant energy barrier, a challenge that is increasingly being addressed by integrating different catalytic platforms. The synergy between photoredox catalysis, electrochemistry, and biocatalysis offers powerful new strategies for initiating radical trifluoromethylation under mild conditions.

Photoredox catalysis, which uses visible light to drive single-electron transfer (SET) processes, has become a cornerstone of modern radical chemistry. globethesis.com For instance, ruthenium (Ru) and iridium (Ir) complexes can be excited by light to generate potent oxidants or reductants capable of activating CF3 sources. orientjchem.orgscispace.com A significant advance involves the use of a "coreactant strategy," where substances like oxalate (B1200264) are used to enable the photocatalytic production of •CF3 from trifluoromethyl iodide (CF3I) using low-energy green or red light. nih.gov This approach broadens the range of usable light sources and improves the energy efficiency of the process.

Electrochemistry provides an alternative, reagent-free method for generating radicals through controlled potential electrolysis. The combination of photoredox and electrocatalysis, known as photoelectrocatalysis, has shown promise. Researchers have recently developed a method using trifluoroacetic acid (TFA), an inexpensive and abundant chemical, as a trifluoromethylation agent. youtube.com This process uses photoelectrocatalysis to achieve the challenging activation of TFA under mild conditions, making scalable decarboxylative trifluoromethylation more economically viable. youtube.com

Biocatalysis, with its inherent selectivity, represents another exciting frontier. The merger of photoredox catalysis with enamine biocatalysis, using enzymes like class I aldolases, has enabled asymmetric radical reactions. researchgate.net This synergistic approach allows for the asymmetric alkylation of a prochiral radical with exceptional stereocontrol, a transformation that is difficult to achieve with traditional organocatalysis. researchgate.net This new-to-nature enzymatic reaction opens the door for developing enzymatic catalysis for a broader range of asymmetric radical transformations.

Table 1: Comparison of Synergistic Catalytic Platforms for this compound Generation

Catalytic Platform Energy Source Typical CF3 Source Key Advantages
Photoredox Catalysis Visible Light (e.g., blue, green, red LEDs) CF3I, Togni's reagents, Umemoto's reagents Mild reaction conditions, high functional group tolerance
Photoelectrocatalysis Light and Electricity Trifluoroacetic acid (TFA) Use of inexpensive and abundant CF3 sources, scalability
Photoredox-Biocatalysis Visible Light Alkylating agents (post-radical formation) High enantioselectivity, new-to-nature reactivity

Expansion of Mechanochemical Applications in Radical Trifluoromethylation

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a sustainable alternative to traditional solution-based synthesis by reducing or eliminating the need for solvents. Recent breakthroughs have demonstrated the application of mechanochemical methods, such as ball milling and piezoelectricity, for the generation and application of trifluoromethyl radicals.

A significant development is the use of piezoelectric materials, such as barium titanate (BaTiO3), in conjunction with ball milling. nih.gov The mechanical stress applied during milling induces a piezoelectric effect, generating localized electric potentials sufficient to promote single-electron transfer and trigger the formation of CF3 radicals from a suitable precursor. This "mechanoredox" approach has been successfully applied to the C-H trifluoromethylation of aromatic compounds, including N-heterocycles and peptides, which are important motifs in drug discovery. nih.gov This solid-state method provides a cleaner and more sustainable route to a wide array of trifluoromethylated molecules compared to conventional solution-phase reactions. nih.gov

Predictive Computational Chemistry for Rational Design of Radical Processes

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of reactive intermediates like the this compound. Density Functional Theory (DFT) calculations, in particular, provide deep insights into reaction mechanisms, transition states, and the thermodynamic and kinetic factors that govern radical processes. acs.orgnih.gov This predictive power is crucial for the rational design of new reagents, catalysts, and reaction conditions.

One major application is the systematic evaluation of this compound donor abilities (TR•DA) for various CF3-donating reagents. sioc-journal.cnccspublishing.org.cn By calculating the homolytic bond dissociation enthalpies of the X-CF3 bond in different reagents, a comprehensive scale can be constructed. sioc-journal.cn This scale serves as a valuable guide for chemists to select the most appropriate CF3 source for a specific transformation and to design novel reagents with tailored reactivity. sioc-journal.cnccspublishing.org.cn Computational studies have shown that single-electron transfer is a highly efficient method for promoting the release of the CF3 radical. sioc-journal.cn

Furthermore, computational modeling has been instrumental in elucidating complex reaction pathways. For example, in palladium-catalyzed trifluoromethylation, DFT calculations have revealed the nature of the transition state for the key aryl-CF3 bond-forming step, showing that the CF3 group acts as an electrophile and the aryl group as a nucleophile. acs.orgnih.gov This mechanistic understanding guided the design of a second-generation catalytic system with improved performance at room temperature. acs.orgnih.gov As computational methods continue to improve in accuracy and efficiency, they will play an increasingly vital role in accelerating the discovery and optimization of new radical trifluoromethylation reactions.

Frontier in Asymmetric Radical Trifluoromethylation Reactions

The development of methods for the enantioselective introduction of a trifluoromethyl group is a major challenge in synthetic chemistry, as the creation of trifluoromethyl-containing stereocenters is of high interest for the pharmaceutical industry. researchgate.net A key frontier is the design of catalytic systems that can control the stereochemical outcome of reactions involving the highly reactive this compound.

Significant progress has been made by merging photoredox catalysis with other catalytic modes. One successful strategy combines photoredox catalysis with organocatalysis. nih.gov In this dual catalytic system, an aldehyde is converted into a chiral enamine intermediate by an organocatalyst. nih.gov Simultaneously, a photocatalyst generates a this compound, which then adds to the enamine. The chiral environment provided by the organocatalyst directs the approach of the radical, leading to the formation of the product with high enantioselectivity. nih.gov This approach has been successfully applied to the α-trifluoromethylation of aldehydes, yielding products with excellent enantiomeric excess (ee). nih.gov

Another powerful approach involves the use of dual-catalytic systems comprising a copper(I) complex and a chiral phosphoric acid. orientjchem.orgscispace.com This system has been employed in the asymmetric amino-trifluoromethylation of alkenes to generate chiral azaheterocycles bearing an α-quaternary stereocenter. orientjchem.org The precise interplay between the copper catalyst and the chiral acid is crucial for achieving high levels of stereocontrol. The development of new chiral ligands and catalysts that can effectively control the fleeting radical intermediates remains a primary objective in this field.

Table 2: Selected Examples of Asymmetric Radical Trifluoromethylation

Reaction Type Catalytic System Substrate Class Achieved Enantioselectivity (ee)
α-Trifluoromethylation of Aldehydes Photoredox Catalyst (e.g., Ir(ppy)2(dtb-bpy)+) + Chiral Imidazolidinone Organocatalyst Aldehydes 93-98% ee
Amino-trifluoromethylation of Alkenes Copper(I) Catalyst + Chiral Phosphoric Acid Alkenes / Ureas Not specified in snippets

Exploration of Unconventional Substrate Classes and Novel Reactivity Modes

While the trifluoromethylation of common substrates like simple arenes and alkenes is well-established, a significant research thrust is focused on expanding the scope to more complex and unconventional substrate classes. researchgate.netnih.gov This includes late-stage functionalization of bioactive molecules and the development of entirely new reactivity modes.

Recent advances have enabled the direct trifluoromethylation of unactivated arenes and heteroarenes using photoredox catalysis under mild conditions, even with a household light bulb. researchgate.net This has proven valuable for the late-stage modification of widely prescribed pharmaceutical agents, demonstrating its utility in medicinal chemistry. researchgate.net Similarly, methods for the allylic trifluoromethylation of unactivated terminal olefins have been developed, providing access to allyl-CF3 products that were previously difficult to synthesize. nih.gov

Researchers are also exploring novel cascade reactions initiated by the this compound. For example, a visible-light-induced photoredox-catalyzed radical trifluoromethylation/cyclization cascade has been developed for β-aryl-β,γ-unsaturated hydrazones and oximes. nih.gov This protocol provides efficient access to densely functionalized and biologically important CF3-containing dihydropyrazoles and isoxazolines. nih.gov Another innovative strategy involves an iron-catalyzed radical cascade cyclization of dienes, initiated by an alkoxycarbonyl radical, which can be adapted for incorporating CF3-containing fragments. researchgate.net These cascade reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single step.

Advanced Mechanistic Investigations for Deeper Understanding of Complex Radical Networks

A thorough understanding of reaction mechanisms is critical for the optimization of existing methods and the discovery of new transformations. Advanced mechanistic investigations, combining experimental techniques with computational studies, are shedding light on the intricate networks of radical intermediates and pathways involved in trifluoromethylation reactions.

Kinetic experiments, isotopic labeling studies, and transient photophysical investigations are powerful tools for elucidating reaction mechanisms. nih.govresearchgate.net For example, in the oxalate-mediated photoredox generation of •CF3, electrochemical and photophysical studies revealed two distinct photoinduced electron-transfer pathways, providing a comprehensive picture of the catalytic cycle. nih.gov

Experimental data can also differentiate between radical and ionic pathways. In studies of intramolecular C-H trifluoromethoxylation, it was shown that the initial O-trifluoromethylation of N-(hetero)aryl-N-hydroxylamine derivatives is a radical process. rsc.org However, the subsequent OCF3-migration step proceeds through a heterolytic cleavage of the N–OCF3 bond, involving a short-lived ion pair. rsc.org This finding was further supported by computational studies, highlighting the synergy between experimental and theoretical approaches. rsc.org These detailed mechanistic insights are crucial for controlling reaction outcomes and rationally designing more efficient and selective catalytic systems for complex radical transformations.

Q & A

Q. How are conflicting data on CF₃•-mediated alkene trifluoroacylation reconciled?

  • Radical-clock experiments and kinetic isotope effects (KIE) distinguish concerted vs. stepwise mechanisms. For example, CF₃CO• addition to alkenes proceeds via radical-polar crossover, with regioselectivity governed by alkene electronics .

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